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Sulfo-Cy3(Me)COOH

Cat. No.: B12385879
M. Wt: 616.7 g/mol
InChI Key: DGUNPJFECVJMDZ-UHFFFAOYSA-N
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Description

Contextualization within Cyanine (B1664457) Dye Chemistry for Research

Cyanine dyes are a major class of fluorescent molecules utilized extensively in biological research. axispharm.com Their core structure consists of two nitrogen-containing heterocyclic rings connected by a polymethine bridge. researchgate.net This conjugated system is responsible for their strong light absorption and emission properties. digitellinc.com The length of this polymethine chain is a key determinant of the dye's spectral characteristics; longer chains result in absorption and emission at longer wavelengths. digitellinc.comlumiprobe.com This tunability allows for the creation of a series of dyes, such as Cy3, Cy5, and Cy7, that span the visible and near-infrared (NIR) spectrum. creative-diagnostics.commdpi.com

Initially, many cyanine dyes were limited by their poor solubility in water, which complicated their use in aqueous biological environments. biotium.com They also had a tendency to aggregate when conjugated to biomolecules, leading to a decrease in fluorescence, a phenomenon known as quenching. biotium.com

Historical Development and Evolution of Sulfonated Cyanine Dyes in Academic Research

The challenges of poor water solubility and aggregation of early cyanine dyes prompted significant research into modifying their chemical structure. A major breakthrough occurred in the early 1990s when researchers, notably Alan Waggoner and his colleagues, introduced sulfonate groups to the cyanine dye structure. lumiprobe.combiotium.com This process, known as sulfonation, involves adding negatively charged sulfonic acid groups to the dye molecule. biotium.com

The introduction of these sulfonate groups had two profound effects. Firstly, it dramatically increased the water solubility of the dyes, making them much more compatible with biological applications. lumiprobe.combiotium.com Secondly, the electrostatic repulsion between the negatively charged sulfonate groups helped to prevent the dye molecules from aggregating, thereby reducing fluorescence quenching and leading to brighter signals. biotium.comglenresearch.com This new class of sulfonated cyanine dyes, including Sulfo-Cy3, became immensely popular in the research community due to their enhanced brightness, stability, and ease of use in aqueous solutions. biotium.comglenresearch.com

Fundamental Role of Sulfo-Cy3(Me)COOH in Contemporary Molecular and Cellular Research Methodologies

This compound, as a sulfonated cyanine dye, plays a crucial role in a wide array of modern molecular and cellular research techniques. Its bright fluorescence and high water solubility make it an excellent label for various biomolecules, including proteins, antibodies, and nucleic acids. axispharm.com The carboxylic acid group provides a convenient handle for covalent attachment to these molecules. antibodies.comlumiprobe.com

In fluorescence microscopy, this compound is used to visualize the localization and dynamics of specific proteins or cellular structures. axispharm.comaxispharm.com Its distinct orange-red emission is easily detectable with standard fluorescence imaging systems. axispharm.com In flow cytometry, it provides a bright and specific signal for identifying and sorting cell populations based on the presence of labeled molecules. axispharm.comaxispharm.com Furthermore, its application extends to various bioanalytical assays, such as immunoassays and nucleic acid hybridization, where it serves as a sensitive detection probe. creative-diagnostics.comaxispharm.com The photostability of Sulfo-Cy3 and its relatives also makes them suitable for advanced imaging techniques like single-molecule spectroscopy. aip.org

The spectral properties of this compound are well-characterized, with an absorption maximum around 554 nm and an emission maximum around 568 nm. medchemexpress.com This places it in a convenient part of the spectrum, avoiding some of the autofluorescence background inherent in biological samples at shorter wavelengths.

Interactive Data Table: Spectral Properties of Sulfo-Cy3 and Related Dyes

Dye NameExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
Sulfo-Cy3~554 axispharm.com~568 axispharm.com162,000 antibodies.com0.1 antibodies.com
Cy3~550 creative-diagnostics.com~570 creative-diagnostics.com150,000 aip.org0.31 aip.org
Sulfo-Cy3.5~581 axispharm.com~596 axispharm.comNot specifiedHigh axispharm.com
Cy5~650 creative-diagnostics.com~670 creative-diagnostics.com250,000 aip.org0.27 aip.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H36N2O8S2 B12385879 Sulfo-Cy3(Me)COOH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H36N2O8S2

Molecular Weight

616.7 g/mol

IUPAC Name

2-[(E,3E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate

InChI

InChI=1S/C30H36N2O8S2/c1-29(2)22-18-20(41(35,36)37)13-15-24(22)31(5)26(29)10-9-11-27-30(3,4)23-19-21(42(38,39)40)14-16-25(23)32(27)17-8-6-7-12-28(33)34/h9-11,13-16,18-19H,6-8,12,17H2,1-5H3,(H2-,33,34,35,36,37,38,39,40)

InChI Key

DGUNPJFECVJMDZ-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Functionalization of Sulfo Cy3 Me Cooh

Strategies for Core Chromophore Synthesis and Derivatization

The foundational structure of Sulfo-Cy3(Me)COOH is a cyanine (B1664457) dye, characterized by two nitrogen-containing heterocyclic rings joined by a polymethine bridge. The synthesis of this core and its subsequent derivatization involve several strategic chemical transformations. A common approach for creating the trimethine bridge of Cy3 dyes involves the condensation of quaternary heterocyclic salts, such as substituted 2-methyl-3H-indolium, with reagents like triethyl orthoformate or N,N'-diphenylformamidine in the presence of a base like pyridine (B92270) or triethylamine. uclan.ac.ukmontana.edu

To be useful in biological imaging and assays, fluorescent dyes must be capable of covalently attaching to biomolecules like proteins or nucleic acids. This is achieved by incorporating a reactive functional group, or "handle," into the dye's structure.

The carboxylic acid (–COOH) group in this compound is a versatile handle for bioconjugation. One synthetic route to introduce this functionality involves the N-alkylation of a starting material like 2,3,3-trimethyl-3H-indole with a reagent containing both a halogen and a carboxyl group, such as 6-bromohexanoic acid. montana.edu This creates an indolium salt precursor with a pendant carboxylic acid. This acid can then be activated, for example, by converting it into an N-hydroxysuccinimide (NHS) ester. springernature.comresearchgate.net NHS esters are highly reactive towards primary amine groups found in the lysine (B10760008) residues of proteins, forming stable amide bonds. springernature.comresearchgate.net This minimal labeling approach is widely used in techniques like difference gel electrophoresis (DIGE). montana.eduspringernature.com

Beyond the carboxylic acid/NHS ester system, other bioconjugation strategies have been developed for cyanine dyes. These include the integration of handles for "click chemistry," a set of highly efficient and specific reactions. Examples include:

DBCO (Dibenzocyclooctyne): This group reacts rapidly with azide-modified molecules in a strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry. broadpharm.comacs.org

Tetrazine: Methyltetrazine moieties can be incorporated into the dye structure for extremely fast and specific ligation with trans-cyclooctene (B1233481) (TCO) modified targets. lumiprobe.com

Alkynes: These can be added to the dye for copper-catalyzed click reactions with azide-functionalized biomolecules, a method used for labeling oligonucleotides. soton.ac.uk

These modular approaches allow for the creation of heterobifunctional dyes, which can possess one handle for attaching to a protein tag and a second for linking to another molecule of interest. acs.org

Table 1: Common Bioconjugation Handles for Cyanine Dyes

Handle Reactive Partner Reaction Type Application Example
Carboxylic Acid (activated as NHS ester) Primary Amine (-NH₂) Amide bond formation Protein labeling (e.g., antibodies) springernature.comresearchgate.net
Maleimide (B117702) Thiol/Sulfhydryl (-SH) Michael addition Labeling cysteine residues in proteins
DBCO (Dibenzocyclooctyne) Azide (B81097) (-N₃) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Copper-free labeling of biomolecules broadpharm.comacs.org
Tetrazine trans-Cyclooctene (TCO) Inverse-electron-demand Diels-Alder Fast bioorthogonal ligation lumiprobe.com
Alkyne Azide (-N₃) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Oligonucleotide labeling soton.ac.uk

Standard cyanine dyes are often poorly soluble in water, which can lead to precipitation during labeling reactions in aqueous buffers and requires the use of organic co-solvents like DMSO or DMF. creative-diagnostics.com A critical modification to overcome this limitation is the introduction of sulfonate (–SO₃⁻) groups to the dye's aromatic rings. creative-diagnostics.com

The presence of these highly polar, negatively charged groups significantly enhances the water solubility of the dye. creative-diagnostics.commedchemexpress.com This allows for labeling reactions to be performed directly in aqueous buffers, simplifying experimental procedures. Furthermore, the increased hydrophilicity and charge repulsion provided by the sulfonate groups help to prevent the dye molecules from aggregating. creative-diagnostics.com Dye aggregation can quench fluorescence and interfere with the stability and function of the labeled biomolecule. Sulfonated dyes like Sulfo-Cy3 are therefore preferred for applications requiring high dye concentrations or the labeling of sensitive biomolecules. creative-diagnostics.com

The synthesis of sulfonated cyanine dyes typically involves using a sulfonated precursor, such as 1-(p-carboxybenzyl)-2,3,3-trimethylindoleninium-5-sulfonate, in the condensation reaction that forms the dye's core structure. researchgate.net

Methyl groups are integral to the structure of this compound, contributing to its photophysical properties and stability. The synthesis typically starts with a methylated precursor, most commonly 2,3,3-trimethyl-3H-indole. montana.edu The two methyl groups at the 3-position of the indole (B1671886) ring are part of the core structure of many indocyanine dyes and serve to prevent unwanted side reactions.

Further methylation can occur at different positions. The "(Me)" in this compound can refer to methylation on the polymethine chain or on a nitrogen atom. For instance, post-synthetic modifications can be carried out at the central meso-position of the trimethine chain. uclan.ac.uk The specific placement of methyl groups can influence the dye's spectral properties and chemical reactivity. For example, the synthesis of some Cy3 analogues involves using pyrylium-mediated three-carbon annelation to construct the methylated indole rings. nih.gov

Purification and Characterization Techniques for Research-Grade this compound Derivatives

After synthesis, rigorous purification and characterization are essential to ensure the quality and reliability of the dye for research applications.

Purification: The primary method for purifying cyanine dyes like this compound is reversed-phase high-performance liquid chromatography (RP-HPLC). mathnet.ru This technique separates the desired product from unreacted starting materials, byproducts, and other impurities based on differences in hydrophobicity, yielding a product with high purity.

Characterization: A combination of analytical techniques is used to confirm the structure and spectral properties of the purified dye:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure of the synthesized dye by identifying the chemical environment of all protons in the molecule. mathnet.ruresearchgate.net

Mass Spectrometry (MS): MS is employed to determine the precise molecular weight of the compound, confirming its elemental composition. mathnet.ru

UV-Visible Spectroscopy: This technique is used to measure the dye's absorption spectrum in a given solvent, identifying the wavelength of maximum absorbance (λ_max). researchgate.netresearchgate.netresearchgate.net For Sulfo-Cy3 derivatives, this is typically around 554 nm. axispharm.commedchemexpress.com

Fluorescence Spectroscopy: This measures the dye's emission spectrum, determining the wavelength of maximum fluorescence emission (λ_em). researchgate.netresearchgate.net For Sulfo-Cy3, the emission maximum is typically around 568 nm. axispharm.commedchemexpress.com The difference between the absorption and emission maxima is known as the Stokes shift. axispharm.com

Table 2: Typical Spectral Properties of Sulfo-Cy3 Dyes

Property Typical Value Reference
Maximum Absorbance (λ_max) ~554 nm axispharm.commedchemexpress.com
Maximum Emission (λ_em) ~568 nm axispharm.commedchemexpress.com
Stokes Shift ~14 nm axispharm.com
Molar Extinction Coefficient (ε) High researchgate.net
Quantum Yield High axispharm.com

Chemo-Enzymatic Synthesis Approaches for Modified this compound Probes

Chemo-enzymatic synthesis combines the precision of enzymatic reactions with the versatility of traditional organic chemistry to create complex biomolecular probes. In the context of cyanine dyes, this approach is particularly powerful for creating labeled nucleic acids for use in techniques like fluorescence in situ hybridization (FISH) and polymerase chain reaction (PCR).

A key example is the synthesis of dye-labeled deoxynucleotide triphosphates (dNTPs), such as Cy3-dUTP. researchgate.net In this process, the cyanine dye, functionalized with a reactive handle, is chemically conjugated to a dUTP molecule. This chemically synthesized Cy3-dUTP analog can then serve as a substrate for DNA polymerases. researchgate.net During enzymatic processes like PCR, nick translation, or random priming, the polymerase incorporates the fluorescently labeled nucleotide directly into a growing DNA strand. mathnet.ruresearchgate.net This method allows for the creation of DNA probes with a high density of fluorescent labels (e.g., 20–40 dyes per kilobase), offering a direct and sensitive approach for multicolor, multisequence analysis without the need for secondary detection steps. researchgate.net This integration of chemical dye synthesis and enzymatic incorporation represents a cornerstone of modern molecular probe development.

Photophysical Characterization and Mechanistic Studies of Sulfo Cy3 Me Cooh

Quantum Yield Determination and Modulation in Diverse Microenvironments

The fluorescence quantum yield (Φ) of a fluorophore, defined as the ratio of emitted photons to absorbed photons, is a critical parameter for its application in fluorescence-based techniques. For Sulfo-Cy3 carboxylic acid, a baseline quantum yield of 0.1 has been reported in aqueous solutions such as phosphate (B84403) buffer (pH 7.4) and when dissolved in water, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). antibodies.comlumiprobe.com This relatively modest quantum yield in aqueous environments is a common characteristic of cyanine (B1664457) dyes. science.gov

The microenvironment surrounding the Sulfo-Cy3(Me)COOH molecule can significantly modulate its quantum yield. A key factor influencing this is the rigidity of the dye's local environment. science.gov When the dye's structure is conformationally restricted, non-radiative decay pathways, such as photoisomerization, are suppressed, leading to an enhancement in fluorescence emission.

A dramatic increase in quantum yield is observed in viscous solvents. For the closely related Cy3 dye, the quantum yield in pure glycerol, a highly viscous solvent, was measured to be as high as 0.85. sogang.ac.kr This substantial enhancement highlights the role of environmental viscosity in hindering the molecular motions that lead to non-radiative deactivation.

The quantum yield of Sulfo-Cy3 is also sensitive to its binding to macromolecules. For instance, when covalently attached to single-stranded DNA (ssDNA), the quantum yield of Cy3 is notably higher than when it is attached to double-stranded DNA (dsDNA). uni-duesseldorf.de This difference is attributed to the varying degrees of conformational freedom the dye experiences in these two distinct nucleic acid structures. The interaction with proteins can also lead to an enhancement of Cy3 fluorescence, a phenomenon termed protein-induced fluorescence enhancement (PIFE). nih.gov This effect arises from the protein environment favoring the fluorescent trans conformation of the dye. nih.gov

Table 1: Quantum Yield of Cy3 and Sulfo-Cy3 Derivatives in Various Environments

Compound Environment Quantum Yield (Φ)
Sulfo-Cy3 carboxylic acid Phosphate Buffer (pH 7.4) 0.1
Sulfo-Cy3 carboxylic acid Water, DMSO, DMF 0.1
Cy3 Glycerol 0.85
Cy3 Attached to ssDNA Higher than dsDNA
Cy3 Attached to dsDNA Lower than ssDNA
Cy3 In the presence of SSB protein Enhanced

Data compiled from multiple sources. antibodies.comlumiprobe.comsogang.ac.kruni-duesseldorf.denih.gov

Fluorescence Lifetime Analysis and Excited-State Dynamics Investigations

The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. For Sulfo-Cy3 carboxylic acid, a short fluorescence lifetime of 0.2 nanoseconds (ns) has been measured in phosphate buffer.

The excited-state dynamics of cyanine dyes like this compound are largely governed by the competition between radiative decay (fluorescence) and non-radiative decay pathways. science.gov A primary non-radiative pathway for cyanine dyes is trans-cis isomerization around the central polymethine bridge. science.govnih.gov Upon photoexcitation, the molecule can twist from its fluorescent trans isomer to a non-fluorescent cis isomer, which then rapidly decays to the ground state without emitting a photon. nih.gov

The efficiency of this isomerization process, and thus the fluorescence lifetime, is highly dependent on the molecular environment. science.gov Environments that restrict this torsional motion, such as high viscosity or binding to a macromolecule, can prolong the excited-state lifetime and increase the quantum yield. sogang.ac.kr This is consistent with the observed increase in quantum yield in glycerol.

Transient absorption spectroscopy studies on related cyanine dyes have provided direct evidence for the formation of triplet states and radical ions, which are precursors to photobleaching. acs.org The interaction of the excited dye with its environment, including solvent molecules and biomolecular partners, can influence the rates of intersystem crossing to the triplet state and subsequent photochemical reactions. uni-duesseldorf.de

Photostability Enhancement Mechanisms and Photobleaching Kinetics in Advanced Systems

Photostability, the ability of a fluorophore to resist photochemical degradation upon exposure to light, is a crucial characteristic for many fluorescence applications, especially in single-molecule studies. Cyanine dyes, including Sulfo-Cy3 derivatives, are known to be susceptible to photobleaching. aip.org

One of the primary mechanisms of photobleaching involves the formation of reactive species from the excited triplet state. acs.org Strategies to enhance photostability often focus on minimizing the population and lifetime of this triplet state. This can be achieved by adding external photostabilizing agents to the solution, such as antioxidants (e.g., n-propyl gallate, ascorbic acid) and triplet state quenchers (e.g., mercaptoethylamine, cyclooctatetraene). researchgate.net

An advanced approach to improve photostability is the direct conjugation of a photostabilizing molecule to the fluorophore, creating a "self-healing" dye. acs.org For instance, linking cyclooctatetraene (B1213319) (COT) to Cy5 has been shown to significantly reduce photobleaching by intramolecular quenching of the dye's triplet state. acs.org The sulfonation of cyanine dyes, as in this compound, generally improves their photostability compared to their non-sulfonated counterparts. lumiprobe.com

The photobleaching kinetics of fluorescent probes can be complex and are often modeled using mono- or multi-exponential decay functions. mdpi.com The rate of photobleaching is dependent on factors such as the excitation intensity, the local environment, and the presence of quenchers or photostabilizers. mdpi.comnih.gov The specific linkage chemistry used to attach the dye to a biomolecule can also impact its photostability, with thioether linkages sometimes leading to more severe photobleaching than amide linkages for cyanine dyes. researchgate.net

Photoisomerization Pathways and Conformational Dynamics of this compound

As previously mentioned, trans-cis photoisomerization around the polymethine chain is a dominant non-radiative decay pathway for cyanine dyes like this compound. science.govnih.gov The molecule exists in a ground state as a trans isomer, which is the primary absorbing and emitting species. Upon absorption of a photon, the excited state can undergo a conformational change to the cis isomer. This twisted conformation is typically non-fluorescent or weakly fluorescent and provides an efficient route for the molecule to return to the ground state non-radiatively. nih.gov

The efficiency of this photoisomerization is dictated by the energy barrier between the trans and cis states in the excited state potential energy surface. science.gov This energy barrier is highly sensitive to the dye's environment. When the dye is in a sterically hindered environment, such as when bound to a protein or intercalated into DNA, the rotation required for isomerization is restricted, thus increasing the probability of radiative decay (fluorescence). science.govuni-duesseldorf.de

Studies on Cy3 attached to DNA have shown that the conformational dynamics of the dye are significantly constrained. uni-duesseldorf.de The degree of this constraint depends on the specific attachment point and the structure of the nucleic acid (single-stranded vs. double-stranded). uni-duesseldorf.de This restriction of conformational freedom is a key reason for the observed enhancement in fluorescence quantum yield and lifetime in such environments. The use of conformationally locked derivatives, such as Cy3B, where the polymethine chain is rigidified by additional ring structures, effectively eliminates the photoisomerization pathway, resulting in a significantly higher quantum yield. aip.org

Spectroscopic Probing of Environmental Perturbations

Influence of Solvent Polarity and Viscosity on Fluorescence Properties

The fluorescence properties of this compound are significantly influenced by the polarity and viscosity of its solvent environment. science.govresearchgate.net

Viscosity: As established in the preceding sections, solvent viscosity plays a dominant role in modulating the fluorescence of cyanine dyes. acs.org An increase in viscosity hinders the torsional motions associated with trans-cis isomerization, which is a major non-radiative decay pathway. sogang.ac.kr This leads to a marked increase in both the fluorescence quantum yield and lifetime. For the related Cy3 dye, the quantum yield increases dramatically from around 0.09 in low-viscosity Tris buffer to 0.85 in highly viscous glycerol. sogang.ac.kr

Polarity: Solvent polarity can also affect the spectral properties of cyanine dyes, although its effect is often less pronounced than that of viscosity for this class of fluorophores. acs.org Changes in solvent polarity can lead to shifts in the absorption and emission maxima, a phenomenon known as solvatochromism. acs.org For some cyanine dyes, a small solvatochromic effect of around 10 nm has been observed in both the ground and excited states when moving between solvents of different polarities. acs.org The interaction of polar solvent molecules with the dye's dipole moment can stabilize the excited state to varying degrees, influencing the energy of the emitted photon. science.gov

Table 2: Effect of Solvent Properties on the Fluorescence of Cy3

Solvent Property Effect on Cy3 Fluorescence
Tris Buffer Low Viscosity Low Quantum Yield (~0.09)
Glycerol High Viscosity High Quantum Yield (0.85)
Various Organic Solvents Varying Polarity Small shifts in absorption/emission maxima

Data compiled from multiple sources. sogang.ac.kracs.org

pH Sensitivity and Protonation State Effects on Chromophore Behavior

The effect of pH on the fluorescence of this compound is a topic with some conflicting reports in the literature. Several sources state that Sulfo-Cy3 derivatives are pH-insensitive over a broad range, typically from pH 4 to pH 10. axispharm.comaxispharm.comalfa-chemistry.com This stability across a wide pH range is often cited as an advantage for biological applications, where pH can vary between different cellular compartments.

However, other research has described the development of pH-sensitive cyanine dyes. rsc.org In these cases, the protonation or deprotonation of specific functional groups on the chromophore can alter the electronic structure and, consequently, the absorption and emission properties. rsc.org For instance, the deprotonation of a carboxyl group can lead to a blue shift in the absorption and emission spectra. rsc.org The presence of the carboxylic acid group in this compound suggests a potential for pH-dependent behavior, particularly at pH values around the pKa of the carboxylic acid. The protonation state of the indole (B1671886) nitrogen atoms could also potentially influence the chromophore's properties.

It is plausible that while the core Sulfo-Cy3 chromophore is relatively stable, specific derivatives like this compound might exhibit some pH sensitivity due to the ionizable carboxylic acid group. A detailed pH titration of the fluorescence and absorption spectra of this compound would be necessary to definitively characterize its pH-dependent behavior and resolve the apparent discrepancies in the literature.

Non-Radiative Decay Processes and Fluorescence Quenching Mechanisms

The fluorescence emission of this compound, like other cyanine dyes, is intrinsically competitive with several non-radiative decay pathways that can significantly reduce its quantum yield. science.gov A primary mechanism for non-radiative decay in cyanine dyes is photoisomerization around the polymethine bridge that connects the two indolenine rings. acs.orgnih.gov This trans-cis isomerization process from the excited singlet state is highly sensitive to the local environment. science.govacs.org Factors that restrict the dye's ability to undergo this conformational change, such as increased viscosity or covalent attachment to a rigid structure like DNA, can decrease the rate of isomerization, thereby enhancing the fluorescence quantum yield. science.govacs.org

In aqueous solutions, cyanine dyes, including sulfonated derivatives, are prone to aggregation, a phenomenon that often leads to fluorescence self-quenching. researchgate.net This process is driven by intermolecular attractive forces, such as van der Waals and electrostatic interactions, between dye molecules. researchgate.net The presence of sulfonate groups on this compound enhances its water solubility and helps to mitigate, but not eliminate, this tendency to aggregate compared to its non-sulfonated counterparts. lumiprobe.comaip.org

Table 1: Concentration-Dependent Aggregation of Cyanine Dyes in Aqueous Solution
Concentration RangePredominant SpeciesObserved Spectroscopic EffectImpact on Fluorescence
Low (e.g., <10⁻³ mM)MonomerCharacteristic monomer absorption and emissionStrong fluorescence
Intermediate (e.g., >10⁻² mM)DimerAppearance of new absorption bandsModerate quenching
High (e.g., >10⁻¹ mM)H-aggregatesBlue-shifted absorption maximumSevere quenching

This table presents a generalized summary based on findings for similar cyanine dyes. researchgate.net Specific concentration thresholds for this compound may vary.

The fluorescence of this compound can be quenched by various external agents through either collisional (dynamic) or static mechanisms.

Collisional Quenching: This process occurs when the excited fluorophore encounters a quencher molecule during its excited-state lifetime. The interaction is transient, and no permanent complex is formed. Water itself can act as a collisional quencher for cyanine dyes, particularly for those emitting in the red spectral region. rsc.org The mechanism is thought to involve resonant energy transfer from the dye's electronic state to high-frequency vibrational overtones of the O-H bonds in water molecules. rsc.org

Static Quenching: This mechanism involves the formation of a stable, non-fluorescent ground-state complex between the fluorophore and the quencher. acs.orgnih.gov Cationic polymers can induce static quenching in anionic dyes like this compound through the formation of a polymer-dye association complex. acs.orgnih.gov Another well-documented example for cyanine dyes is quenching by the water-soluble phosphine (B1218219) TCEP (tris(2-carboxyethyl)phosphine). nih.govacs.org This interaction involves the formation of a reversible, non-fluorescent covalent adduct between the phosphine and the polymethine bridge of the cyanine dye. nih.gov This type of quenching is highly efficient and has been observed to be particularly prominent for cyanine fluorophores. acs.org

Table 2: Examples of External Quenching Agents for Cyanine Dyes
Quenching AgentQuenching MechanismNature of InteractionReference
Water (H₂O)CollisionalResonant energy transfer to O-H vibrational overtones rsc.org
TCEP (tris(2-carboxyethyl)phosphine)StaticFormation of a reversible covalent adduct nih.govacs.org
Cationic PolymersStaticFormation of a stable polymer-dye complex acs.orgnih.gov
Molecular OxygenCollisionalPromotes intersystem crossing to the triplet state acs.org

Spectroscopic Signatures of Inter- and Intra-Molecular Interactions

Interactions of this compound with its environment or with other molecules result in distinct and measurable changes in its spectroscopic properties. scispace.com These signatures are crucial for interpreting experimental data where the dye is used as a probe.

Aggregation: As discussed previously, the formation of H-aggregates leads to a hypsochromic (blue) shift in the absorption spectrum. researchgate.net Conversely, the formation of J-aggregates, which can be templated by other molecules like polymers, is indicated by a bathochromic (red) shift and often a sharpening of the absorption band. acs.org

Binding to Biomolecules: The local environment of the dye can change dramatically upon binding to a biomolecule such as DNA or a protein. acs.orgacs.org For instance, when Cy3 is covalently attached to single-stranded DNA, its fluorescence quantum yield and lifetime increase significantly compared to the free dye in solution. nih.govacs.org This is attributed to the rigid microenvironment provided by the DNA strand, which sterically hinders the trans-cis isomerization, thus favoring the radiative decay pathway (fluorescence). nih.govacs.org The fluorescence decay of Cy3 often becomes multiexponential upon conjugation to DNA, indicating the dye experiences multiple local environments. nih.govacs.org Annealing to form a duplex DNA can lead to a decrease in quantum yield compared to single-stranded DNA, suggesting a different conformational constraint or interaction with the duplex structure. acs.orgnih.gov

Table 3: Spectroscopic Changes in Sulfo-Cy3 Dyes Upon Interaction
Interaction TypeSpectroscopic Parameter AffectedObserved ChangeUnderlying Cause
H-AggregationAbsorption SpectrumBlue-shift (Hypsochromic)Face-to-face stacking of dye molecules. researchgate.net
J-AggregationAbsorption SpectrumRed-shift (Bathochromic), band narrowingHead-to-tail arrangement of dye molecules. acs.org
Binding to ssDNAQuantum Yield & Fluorescence LifetimeSignificant increaseSuppression of non-radiative trans-cis isomerization. nih.govacs.org
Binding to dsDNAQuantum YieldDecrease relative to ssDNA-bound stateDifferent conformational constraints in the duplex. acs.orgnih.gov
Complexation with QuencherFluorescence IntensityDecrease (Quenching)Formation of a non-fluorescent ground-state complex. nih.gov

Bioconjugation Strategies and Site Specific Labeling with Sulfo Cy3 Me Cooh

Covalent Attachment Methodologies via Carboxylic Acid Functional Group

The carboxylic acid moiety is the primary point of attachment for Sulfo-Cy3(Me)COOH, offering a direct route for conjugation to various nucleophiles present on biomolecules.

Amide Bond Formation for Protein and Peptide Labeling

The most common strategy for labeling proteins and peptides with this compound involves the formation of a stable amide bond between the dye's carboxylic acid and primary amine groups on the target biomolecule. papyrusbio.comrsc.org Primary amines are readily available on proteins as the N-terminus and the side chain of lysine (B10760008) residues.

This reaction does not proceed spontaneously but requires the activation of the carboxylic acid. The most prevalent method for this activation is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC). papyrusbio.comthermofisher.com EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. papyrusbio.com This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxylic acid.

To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is typically included. papyrusbio.comthermofisher.com NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. thermofisher.com This semi-stable ester has a half-life of several hours at neutral pH, allowing for a two-step reaction process if desired. thermofisher.com The Sulfo-NHS ester of this compound then readily reacts with primary amines on the protein or peptide to form a robust and permanent amide linkage. papyrusbio.comthermofisher.com The use of Sulfo-NHS is particularly advantageous as it increases the water solubility of the activated dye, making it highly suitable for reactions in aqueous buffers commonly used for biological samples. thermofisher.com

The general reaction scheme is as follows:

Activation: this compound is reacted with EDC and Sulfo-NHS in a suitable buffer (often MES buffer at pH 4.7-6.0 for optimal activation). thermofisher.com

Conjugation: The resulting Sulfo-NHS ester of the dye is then mixed with the protein or peptide solution, typically in a phosphate-buffered saline (PBS) at pH 7.2-8.0, to facilitate the reaction with primary amines. thermofisher.com

Quenching: The reaction can be quenched by adding an excess of a small molecule containing a primary amine, such as Tris or glycine, to consume any unreacted dye.

This EDC/Sulfo-NHS chemistry provides a reliable method for creating brightly fluorescent protein and peptide conjugates for use in applications like fluorescence microscopy, flow cytometry, and immunoassays. medchemexpress.commedchemexpress.com

Table 1: Key Reagents and Conditions for Amide Bond Formation

Component Function Typical Reaction Conditions Reference
This compound Fluorescent label with carboxyl groupProvided as the starting material medchemexpress.com
EDC (EDAC) Carbodiimide (B86325) crosslinker, activates carboxyl groupsUsed in molar excess relative to the dye papyrusbio.comthermofisher.com
Sulfo-NHS Stabilizes the activated intermediate, increases water solubilityUsed in conjunction with EDC to form a semi-stable ester papyrusbio.comthermofisher.com
Activation Buffer Optimizes the EDC/Sulfo-NHS reactionMES buffer, pH 4.7-6.0 thermofisher.com
Conjugation Buffer Optimizes the reaction with primary aminesPBS or similar, pH 7.2-8.0 thermofisher.com

Esterification and Other Reactivities for Small Molecule Conjugation

While amide bond formation is predominant for labeling proteins, the activated carboxylic acid of this compound can also react with other nucleophiles, such as alcohols, to form ester bonds. This pathway can be used to conjugate the dye to small molecules, lipids, or other compounds that possess hydroxyl groups. The activation process with EDC remains the same, but the subsequent reaction with an alcohol may require different conditions, such as the use of a catalyst or non-aqueous solvents, depending on the solubility and reactivity of the target molecule. lumiprobe.com

Furthermore, the carboxyl group can be converted into other reactive functionalities. For instance, after activation with EDC, it can be reacted with hydrazines to form hydrazides or with hydroxylamines. lumiprobe.comlumiprobe.com These derivatives can then be used in subsequent conjugation reactions, such as the reaction of a hydrazide with an aldehyde or ketone to form a hydrazone bond, a common strategy for labeling glycoproteins after periodate (B1199274) oxidation of their sugar moieties. lumiprobe.com

Thiol-Reactive Derivatization (e.g., Maleimide (B117702) Derivatives) for Cysteine-Specific Labeling

For more site-specific protein labeling, this compound can be derivatized into a thiol-reactive probe. This is particularly useful for targeting cysteine residues, which are often less abundant on a protein's surface than lysine residues, allowing for more precise control over the labeling site. aip.org Cysteine can also be introduced at specific locations in a protein sequence through site-directed mutagenesis. aip.org

The most common thiol-reactive group used for this purpose is a maleimide. broadpharm.comlumiprobe.com To create a thiol-reactive version of this compound, the carboxylic acid is first activated (e.g., with EDC/NHS) and then reacted with a bifunctional linker that contains both an amine and a maleimide group (e.g., N-(2-aminoethyl)maleimide). This results in a Sulfo-Cy3-maleimide derivative. broadpharm.com

These water-soluble Sulfo-Cy3 maleimide dyes react specifically and efficiently with the sulfhydryl (thiol) groups of cysteine residues under mild, near-neutral pH conditions (pH 6.5-7.5) to form a stable thioether bond. broadpharm.comlumiprobe.com This strategy is widely employed for labeling antibodies and other proteins where preserving the function of lysine residues is critical or when a specific location is targeted for labeling. lumiprobe.commdpi.com

Table 2: Comparison of Amine- vs. Thiol-Reactive Labeling

Feature Amine-Reactive (via -COOH) Thiol-Reactive (via Maleimide Derivative)
Target Residue Lysine, N-terminusCysteine
Bond Formed AmideThioether
Specificity Lower (multiple lysines often present)Higher (cysteines are less common)
Reaction pH 7.2 - 8.06.5 - 7.5
Key Advantage General protein labelingSite-specific labeling

Click Chemistry Approaches for Bioorthogonal Conjugation

"Click chemistry" refers to a class of reactions that are rapid, specific, high-yielding, and biocompatible. nih.govacs.org These bioorthogonal reactions allow for the labeling of molecules in complex biological environments without interfering with native cellular processes. nih.gov To utilize this powerful technique, this compound must first be converted into a "clickable" derivative containing either an azide (B81097) or an alkyne group.

This is achieved by reacting the activated carboxylic acid of this compound with a small linker molecule that possesses a corresponding amine and the desired click chemistry handle. For example:

Sulfo-Cy3-Azide: Can be synthesized by coupling the activated dye with an amino-azide linker. lumiprobe.com

Sulfo-Cy3-Alkyne: Can be synthesized by coupling with an amino-alkyne linker. medchemexpress.com

Once prepared, these dye derivatives can be conjugated to biomolecules that have been metabolically, enzymatically, or synthetically engineered to contain the complementary functional group. The two main types of click chemistry used are:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole ring between a terminal alkyne and an azide, catalyzed by copper(I) ions. soton.ac.uknih.gov Sulfo-Cy3-azide can be "clicked" onto alkyne-modified proteins, nucleic acids, or other molecules. medchemexpress.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in live-cell imaging, a copper-free version of the reaction was developed. acs.org This method uses a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. nih.govmedchemexpress.com A Sulfo-Cy3-DBCO derivative can be prepared and reacted with azide-modified biomolecules without the need for a catalyst. medchemexpress.comroyalsocietypublishing.org

Click chemistry provides an exceptionally specific and efficient method for labeling, making it ideal for demanding applications such as live-cell imaging and the construction of complex biomolecular probes. lumiprobe.comnih.gov

Nucleic Acid Labeling Strategies

Fluorescently labeling nucleic acids is crucial for applications like DNA sequencing, fluorescence in situ hybridization (FISH), and single-molecule studies. soton.ac.uknih.gov this compound and its derivatives are frequently used for this purpose due to the dye's brightness and photostability.

Oligonucleotide Terminal and Internal Modification

There are two primary approaches for labeling synthetic oligonucleotides with Sulfo-Cy3: during solid-phase synthesis or post-synthetically. soton.ac.uk

During Synthesis: This method involves the use of a Sulfo-Cy3 phosphoramidite (B1245037). In this approach, the Sulfo-Cy3 dye is pre-attached to a phosphoramidite building block, which can then be incorporated at any desired position (5'-terminus, 3'-terminus, or internally) during the automated solid-phase synthesis of the DNA or RNA strand. This allows for precise, site-specific placement of the dye within the oligonucleotide sequence.

Post-Synthetic Labeling: Alternatively, an oligonucleotide can be synthesized with a reactive functional group, which is then labeled with a reactive Sulfo-Cy3 dye after synthesis and purification. soton.ac.uk

Terminal Labeling: An amino or thiol modifier can be incorporated at the 5' or 3' end of the oligonucleotide during synthesis. This modified oligo can then be reacted with an amine-reactive (e.g., Sulfo-Cy3-NHS ester, derived from the carboxylic acid) or thiol-reactive (Sulfo-Cy3-maleimide) dye. nih.gov Another method for 5'-end labeling involves using carbodiimide chemistry (EDC) to couple a dye-hydrazide to the 5'-phosphate group of an RNA. nih.gov

Internal Labeling: Modified nucleosides containing a reactive handle (e.g., an amino or alkyne group) can be incorporated at specific internal positions during synthesis. The resulting oligonucleotide is then labeled post-synthetically via amine-reactive chemistry or click chemistry. nih.gov For instance, an alkyne-modified nucleobase can be incorporated into a DNA or RNA strand and subsequently labeled with Sulfo-Cy3-azide using CuAAC. nih.gov

Recent advancements have also focused on enzymatic methods for terminal labeling. For example, Terminal deoxynucleotidyl Transferase (TdT) can be used to add a dye-labeled nucleotide to the 3'-terminus of a DNA strand. researchgate.net

The choice of labeling strategy depends on the desired label location, the length of the nucleic acid, and the required purity of the final product. The high water solubility of sulfonated cyanine (B1664457) dyes like Sulfo-Cy3 is particularly beneficial for labeling nucleic acids, ensuring good reaction efficiency in aqueous buffers and minimizing aggregation of the final conjugate. oup.comresearchgate.net

Enzymatic Incorporation into DNA and RNA for Research Applications

The site-specific incorporation of fluorescent labels into nucleic acids is crucial for studying their structure, function, and dynamics. While solid-phase synthesis is a common method for creating labeled oligonucleotides, it is typically limited to shorter strands of approximately 100 base pairs. nih.gov For larger DNA and RNA molecules, enzymatic methods offer a powerful alternative.

Enzymatic approaches leverage the activity of polymerases to incorporate modified nucleotides into a growing nucleic acid chain. thieme-connect.de For instance, Sulfo-Cy3 can be attached to a nucleotide triphosphate, such as dUTP (Sulfo-Cy3-E-dUTP), which can then be used as a substrate by DNA or cDNA polymerases. medchemexpress.com This allows for the production of fluorescently labeled DNA probes for various detection and imaging applications. medchemexpress.com Similarly, RNA polymerases can incorporate modified ribonucleotides, enabling the synthesis of labeled RNA molecules. google.com

The development of template-independent polymerases, such as poly(U) polymerase, has further expanded the toolkit for enzymatic RNA synthesis. google.com These enzymes can add nucleotides to the 3' end of an initiator oligonucleotide in a controlled manner, allowing for the stepwise synthesis of custom RNA sequences with specific modifications. google.com

Antibody and Protein Functionalization for Research Probes

The carboxylic acid group of this compound allows for its covalent attachment to primary amines on proteins, such as the side chain of lysine residues, through amide bond formation. mdpi.com This reaction is typically facilitated by carbodiimide crosslinking reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, to enhance coupling efficiency. mdpi.com

This strategy is widely used to generate fluorescently labeled antibodies for immunoassays and fluorescence microscopy. medchemexpress.comnih.gov The resulting antibody-dye conjugates enable the specific detection and visualization of target antigens in cells and tissues. Beyond antibodies, a wide range of other proteins can be functionalized with this compound to create probes for studying protein localization, dynamics, and interactions. medchemexpress.com

The choice of labeling chemistry is critical. While EDC/NHS chemistry is common for targeting lysines, other reactive groups can be introduced onto the dye or the protein to achieve site-specific labeling. For example, maleimide-functionalized cyanine dyes can react specifically with cysteine residues. medchemexpress.comlumiprobe.com This allows for more precise control over the location of the dye on the protein, which can be important for preserving protein function and for applications like Förster Resonance Energy Transfer (FRET) that are highly dependent on the distance between two fluorophores. nih.gov

Optimization of Labeling Efficiency and Stoichiometry for Specific Research Applications

Achieving the desired degree of labeling (DOL), which is the average number of dye molecules per protein, is crucial for the performance of a fluorescent probe. Both under-labeling and over-labeling can be detrimental. Insufficient labeling results in a weak signal, while excessive labeling can lead to fluorescence quenching due to dye aggregation and may also interfere with the protein's biological activity. nih.gov

The optimization of labeling reactions involves carefully controlling several parameters:

Molar ratio of dye to protein: Increasing the molar excess of the dye generally leads to a higher DOL, but this relationship is not always linear and can plateau. nih.gov

Reaction conditions: pH, temperature, and buffer composition can all influence the rate and efficiency of the conjugation reaction. rsc.org For example, the reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH.

Purification: After the labeling reaction, it is essential to remove any unconjugated dye. This is typically achieved using size-exclusion chromatography or dialysis. nih.gov

For applications such as quantitative immunoassays or single-molecule studies, a well-defined and homogenous product with a specific DOL is often required. aip.org In some cases, this may necessitate more advanced purification techniques, such as chromatography methods that can separate proteins based on the number of attached dye molecules.

Impact of Linker Chemistry and Length on Conjugate Photophysics and Functionality

The linker that connects this compound to the target biomolecule is not merely a passive spacer but can significantly influence the properties of the final conjugate. The chemistry and length of the linker can affect:

Photophysical Properties: The local environment of a fluorophore has a profound impact on its quantum yield and photostability. aip.orguni-duesseldorf.de The linker can influence the dye's proximity to quenching groups on the protein surface or to other dye molecules in heavily labeled conjugates. nih.gov For example, longer and more flexible linkers might allow the dye greater motional freedom, potentially reducing quenching interactions. Conversely, certain linkers might promote dye aggregation. uni-duesseldorf.de

Biological Functionality: The linker can affect the accessibility of the dye to its microenvironment and can also influence how the labeled biomolecule interacts with other molecules. A linker that is too short might sterically hinder the binding of an antibody to its antigen, while a linker that is too long or bulky could also interfere with biological interactions.

Systematic studies have shown that varying the linker can modulate dye-dye interactions and the formation of H-aggregates, which are non-fluorescent dimers that can form on the protein surface. nih.gov For instance, in one study, a PEG-24 linker was found to almost completely inhibit H-aggregate formation in a labeled antibody. nih.gov

Molecular Interactions of Sulfo Cy3 Me Cooh with Biological Macromolecules

Dye-Nucleic Acid Interactions

The interaction of Sulfo-Cy3(Me)COOH and related Cy3 dyes with DNA and RNA is a complex interplay of stacking forces and structural influences that significantly affect the dye's fluorescence characteristics.

Stacking Interactions with DNA and RNA

When covalently attached to the terminus of a DNA or RNA duplex, Cy3 dyes, including its sulfonated forms, exhibit a strong tendency to stack onto the terminal base pair. nih.govnih.gov This interaction is similar to an additional base pair capping the helix, which helps to stabilize the end of the duplex. acs.org The planarity of the cyanine (B1664457) dye facilitates this stacking, and the extent of this interaction is dependent on the identity of the terminal nucleobases. nih.gov For instance, the affinity of Cy3 for a T·A basepair is notably different from other basepair combinations. nih.gov This stacking interaction is not static; the dye can exist in stacked, partially unstacked, and fully unstacked conformations. nih.gov

In the context of RNA, crystal structures have revealed that both Cy3 and Cy5 fluorophores stack on the free end of a double-stranded RNA molecule. nih.gov The long axis of the dye is approximately parallel to that of the terminal base pair. nih.gov However, the specific orientation and interaction with the RNA terminus can differ from what is observed with DNA. nih.gov These stacking interactions inhibit the photoisomerization process of the cyanine dye, which is a primary pathway for non-radiative decay. medchemexpress.com This inhibition leads to an increase in the fluorescence quantum yield and lifetime of the dye. medchemexpress.comnih.govresearchgate.net

Influence of DNA/RNA Structure (ssDNA vs. dsDNA) on Dye Photophysics

The structure of the nucleic acid to which this compound is attached has a profound impact on its photophysical properties. The fluorescence quantum yield of Cy3 is significantly higher when it is attached to single-stranded DNA (ssDNA) compared to double-stranded DNA (dsDNA). acs.orgnih.gov One study reported that the fluorescence quantum yield of Cy3 attached to the 5' terminus of ssDNA decreases by a factor of 2.4 when hybridized to form a dsDNA duplex. acs.orgnih.gov

The fluorescence decay of Cy3 also becomes more complex upon conjugation to DNA, exhibiting multiexponential behavior. acs.orgnih.govsemanticscholar.org The longest fluorescence lifetime is observed when Cy3 is attached to ssDNA. acs.orgnih.gov For example, a significant portion of the decay for Cy3-ssDNA is dominated by a long lifetime component of approximately 2.0 ns, which is more than ten times larger than the lifetime of the free dye in solution. acs.orgnih.gov This is attributed to the interactions between the dye and the ssDNA, which restrict the dye's conformational freedom. acs.orgnih.gov The activation energy for photoisomerization is also highly dependent on the microenvironment, with an unusually high activation energy observed for Cy3 on ssDNA, indicating strong dye-DNA interactions. acs.orgnih.govsemanticscholar.org

The photophysical properties of cyanine dyes bound to ssDNA versus dsDNA can be summarized as follows:

PropertyInteraction with ssDNAInteraction with dsDNA
Fluorescence Maxima Minimal shifts observed. nih.govresearchgate.netMinimal shifts observed. nih.govresearchgate.net
Absorption/Fluorescence Bands Broader bands due to higher rotational freedom. nih.govresearchgate.netNarrower bands. nih.govresearchgate.net
Fluorescence Lifetimes Longer, multiexponential decays. nih.govresearchgate.netShorter, can be multiexponential at high dye-DNA ratios. nih.govresearchgate.net

Conformational Dynamics of Labeled Nucleic Acids

The attachment of this compound influences the conformational dynamics of the nucleic acid it labels. The stacking of the dye on the end of a DNA duplex can lead to a slight straightening of the DNA structure. nih.gov This is accompanied by small but significant decreases in the roll angles between the base pairs near the dye. nih.gov

Time-resolved fluorescence anisotropy measurements provide insights into the rotational freedom of the dye. For Cy3 attached to the 5' terminus of ssDNA, the anisotropy decay is dominated by a rotational correlation time of approximately 2.5 ns. acs.orgnih.gov This indicates a lack of free rotation of the dye around its linker, confirming a strong interaction with the nucleic acid. acs.orgnih.gov When attached to either single- or double-stranded DNA, the range of motion of Cy3 is not fully restricted, with decay components corresponding to both rotation with the DNA and relative to the DNA. acs.org

Dye-Protein Interactions

The interactions between this compound and proteins can be either non-specific or site-specific, with each type of interaction having different implications for experimental applications.

Non-Specific Binding to Serum Albumins and Other Proteins

Site-Specific Interactions with Labeled Proteins and Conformational Dynamics

When this compound is used for site-specific labeling of proteins, its fluorescence properties can be modulated by the local protein environment. nih.govdntb.gov.uapreprints.orgresearchgate.net This phenomenon, known as protein-induced fluorescence enhancement (PIFE), arises from the direct interaction of the Cy3 dye with the protein, which can lead to a longer fluorescence lifetime. nih.govresearchgate.net The magnitude of the PIFE effect is dependent on the specific region of the protein that is in contact with the dye. nih.govresearchgate.net

The interaction with the protein can restrict the conformational flexibility of the Cy3 dye, similar to its interaction with nucleic acids, thereby reducing non-radiative decay pathways and enhancing fluorescence. nih.gov The study of these site-specific interactions can provide valuable information about protein conformation and dynamics. For instance, changes in the fluorescence of a site-specifically attached this compound can be used to monitor conformational changes in the labeled protein upon binding to other molecules or during its functional cycle.

The following table summarizes key photophysical parameters of Cy3 when conjugated to DNA, illustrating the influence of the local environment.

ParameterFree Cy3 in SolutionCy3-5' ssDNACy3-5' dsDNA
Fluorescence Quantum Yield LowHighDecreased by a factor of ~2.4 compared to ssDNA acs.orgnih.gov
Fluorescence Lifetime ~0.2 ns nih.govMultiexponential, with a major component of ~2.0 ns acs.orgnih.govShorter than ssDNA conjugate
Rotational Correlation Time Fast~2.5 ns acs.orgnih.govSlower than free dye

Enzyme-Substrate Labeling and Activity Monitoring

This compound is particularly useful for labeling enzyme substrates to monitor catalytic activity. The carboxylic acid group on the dye can be chemically activated to form a stable covalent bond with the substrate molecule. lumiprobe.com Once the substrate is fluorescently tagged, its interaction with an enzyme can be tracked by changes in the fluorescence signal.

For example, an enzyme assay can be designed where the cleavage of a this compound-labeled substrate leads to a change in the dye's fluorescence environment. This may result in either an increase or decrease in fluorescence intensity or a shift in the emission wavelength, which can be quantitatively measured. This method allows for real-time monitoring of enzyme kinetics and the screening of potential enzyme inhibitors. The bright and stable fluorescence of the Cy3 core makes it detectable at low concentrations, offering high sensitivity for such assays. alfa-chemistry.com

The general process involves attaching the fluorophore to a substrate, which is then introduced to the enzyme. google.com Enzymatic modification of the substrate, such as cleavage, alters the dye's proximity to quenching groups or changes its local environment, leading to a detectable change in fluorescence. This principle is widely applicable for various enzyme classes, including proteases, nucleases, and transferases. google.com

Table 1: Photophysical Properties of Sulfo-Cy3 Dyes Relevant to Enzyme Assays
PropertyDescriptionSignificance in Enzyme Monitoring
Excitation Maximum (λex)Approximately 554-555 nm. axispharm.combroadpharm.commedchemexpress.comCompatible with common laser lines (e.g., 532 nm, 555 nm) for fluorescence excitation. vectorlabs.com
Emission Maximum (λem)Approximately 568-572 nm. axispharm.combroadpharm.commedchemexpress.comProvides a strong, detectable signal in the orange-red region of the visible spectrum.
High Quantum YieldEfficiently converts absorbed light into emitted fluorescence. lumiprobe.comaxispharm.comalfa-chemistry.comEnsures a bright signal for sensitive detection of enzyme activity, even with low substrate concentrations.
PhotostabilityResistant to photobleaching under prolonged light exposure. lumiprobe.comalfa-chemistry.comlumiprobe.comAllows for continuous or long-term monitoring of enzymatic reactions without significant signal loss.
pH InsensitivityFluorescence is stable across a broad pH range (pH 4 to 10). vectorlabs.comProvides reliable and consistent measurements under various enzymatic assay conditions. alfa-chemistry.com

Interactions with Lipids and Membrane Environments for Research Probing

While designed to be water-soluble, cyanine dyes like this compound can interact directly and strongly with lipid bilayers. nih.govplos.org This behavior is governed by a combination of electrostatic and hydrophobic forces. The negatively charged sulfonate (SO3) groups on the dye exhibit a strong electrostatic attraction to the headgroups of lipid molecules in the membrane. nih.gov

Simultaneously, the more hydrophobic cyanine and linker portions of the dye can insert into the nonpolar core of the lipid bilayer. nih.gov This dual interaction facilitates the partitioning of the dye into the membrane, allowing it to act as a probe for membrane structure and dynamics. The process often occurs in two steps: an initial, rapid association with the membrane surface driven by electrostatics, followed by a slower insertion of the hydrophobic parts into the bilayer core.

The extent of this interaction can depend on the specific lipid composition of the membrane. For instance, the energy barrier for partitioning can be higher for negatively charged membranes compared to zwitterionic ones. acs.org By observing the fluorescence characteristics (e.g., intensity, lifetime, and anisotropy) of this compound in the presence of lipid vesicles or cell membranes, researchers can gain insights into membrane fluidity, phase separation, and the effects of membrane-associated proteins. nih.gov

Table 2: Molecular Interactions of Sulfo-Cy3 with Lipid Bilayers
Dye MoietyInteracting Lipid ComponentPrimary Interaction TypeResearch Application
Sulfonate Groups (SO₃⁻)Lipid Headgroups (e.g., Phosphocholine)Electrostatic Attraction. nih.govProbing membrane surface charge and potential.
Cyanine CoreLipid Acyl Chains (Core)Hydrophobic Interaction. nih.govReporting on membrane fluidity and local environment polarity.
Linker ArmLipid Acyl Chains (Core)Hydrophobic Interaction. nih.govInfluencing the insertion depth and orientation of the dye within the bilayer.

Mechanistic Elucidation of Dye-Biomolecule Binding Affinity and Specificity

The binding of this compound to biomolecules like proteins is primarily achieved through the formation of a stable covalent bond. The specificity of this interaction is dictated by the reactivity of its functional groups. The carboxylic acid (-COOH) moiety is the key reactive group on the this compound molecule.

By itself, a carboxylic acid is not highly reactive toward the amine groups typically found on proteins (e.g., the epsilon-amino group of lysine (B10760008) residues). Therefore, it must first be "activated". youtube.comyoutube.com This is commonly done using carbodiimides (like DCC or EDC), which convert the carboxylic acid into a more reactive intermediate, such as an O-acylisourea. This intermediate is then susceptible to nucleophilic attack by an amine, forming a stable amide bond. For more stable and efficient reactions, this intermediate is often converted into an N-hydroxysuccinimide (NHS) ester. broadpharm.comthermofisher.combroadpharm.com

The affinity and specificity of the labeling reaction are therefore controlled by several factors:

Chemical Selectivity : The activated carboxylic acid (e.g., as an NHS ester) specifically targets primary amines, providing a degree of predictability in labeling. alfa-chemistry.comvectorlabs.com

Reaction Conditions : The pH of the reaction buffer is crucial. Amine labeling reactions are typically performed at a slightly alkaline pH (e.g., pH 8.0) to ensure that the target primary amines are deprotonated and thus sufficiently nucleophilic. medchemexpress.com

Steric Accessibility : The dye will preferentially label amines on the surface of a folded protein that are sterically accessible.

Solubility : The sulfonate groups confer high water solubility to the dye. lumiprobe.comaxispharm.com This is critical for reactions with biomolecules in aqueous buffers, preventing dye aggregation and ensuring it is available to react with the target molecule. alfa-chemistry.com

Once the covalent amide bond is formed, the binding is highly stable, allowing the labeled biomolecule to be purified and used in subsequent experiments without loss of the fluorescent tag.

Table 3: Factors Governing this compound Binding to Biomolecules
Molecular Component/FactorRole in Binding MechanismContribution to Affinity & Specificity
Carboxylic Acid (-COOH)The primary reactive functional group for covalent conjugation.Requires activation to react; specificity is determined by the chosen activation chemistry targeting specific nucleophiles. youtube.comprinceton.edu
Activation Chemistry (e.g., EDC, NHS)Converts the -COOH group into a highly reactive ester (e.g., NHS ester). thermofisher.comCreates a stable, amine-reactive intermediate, ensuring efficient and specific labeling of primary amines (e.g., lysine). broadpharm.combroadpharm.com
Sulfonate Groups (SO₃⁻)Impart high hydrophilicity and water solubility. lumiprobe.comEnhances bioavailability in aqueous solutions, preventing aggregation and improving reaction efficiency. alfa-chemistry.com
Target Functional Group (e.g., Primary Amine)Acts as the nucleophile that attacks the activated dye.The presence and accessibility of these groups on the target biomolecule determine the site of covalent attachment.

Applications of Sulfo Cy3 Me Cooh in Advanced Bioimaging and Spectroscopic Methodologies

Fluorescence Resonance Energy Transfer (FRET) Applications

FRET is a powerful technique for measuring distances on the nanometer scale (typically 2-10 nm) in biological systems. frontiersin.org It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this energy transfer is exquisitely sensitive to the distance between the two dyes, making it an ideal "molecular ruler" for studying biomolecular interactions and conformational changes. frontiersin.orgmicroscopyu.com Sulfo-Cy3(Me)COOH is frequently employed as a donor or acceptor in FRET pairs due to its spectral characteristics that overlap well with other common fluorophores like Cy5. broadpharm.comunina.it

Intermolecular FRET for Molecular Interaction Studies

Intermolecular FRET, where the donor and acceptor fluorophores are attached to different interacting molecules, is a cornerstone for investigating molecular binding events. This compound, with its reactive carboxylic acid group, can be readily conjugated to various biomolecules such as proteins, nucleic acids, and ligands. lumiprobe.com This allows researchers to label potential interaction partners and monitor their association in real-time.

For instance, in studies of protein-protein interactions, one protein can be labeled with this compound (as the donor) and its putative binding partner with a suitable acceptor like Cy5. Upon interaction and subsequent close proximity of the two proteins, an increase in FRET signal (sensitized emission from the acceptor) and a corresponding decrease in donor fluorescence (quenching) can be observed. mit.edu This approach has been instrumental in elucidating the dynamics of various biological processes, including signal transduction and the assembly of protein complexes.

Similarly, FRET assays utilizing this compound are employed to study protein-nucleic acid interactions. By labeling a DNA or RNA molecule with one fluorophore and a protein with another, the binding and dissociation kinetics can be precisely measured. alfa-chemistry.comsciengine.com This is crucial for understanding fundamental processes like DNA replication, transcription, and repair. The use of peptide nucleic acids (PNAs) labeled with cyanine (B1664457) dyes, including Sulfo-Cy3, has also been a strategy to probe the folding of large RNA molecules. uzh.ch

A specific example includes the use of a Cy3-labeled peptide substrate in a FRET-based assay to monitor enzyme activity. In a two-step assay for the enzyme kallikrein, a Cy3-labeled peptide substrate was used in conjunction with quantum dots (QDs) to detect cleavage events through changes in the FRET signal. mdpi.com

Intramolecular FRET for Conformational Dynamics and Biosensing

Intramolecular FRET, where both donor and acceptor fluorophores are attached to the same molecule, is a powerful tool for probing conformational changes and the internal dynamics of biomolecules. nih.gov this compound can be strategically placed at different locations within a single protein or nucleic acid, allowing researchers to monitor changes in the distance between these points as the molecule folds, unfolds, or undergoes functionally relevant conformational shifts.

This technique is particularly valuable for studying the dynamics of enzymes, motor proteins, and ion channels. For example, by labeling two different domains of a protein with a FRET pair like this compound and Cy5, the opening and closing of active sites or the movement of domains relative to one another can be visualized. These dynamic structural insights are often inaccessible through static structural biology methods. elifesciences.org

Furthermore, intramolecular FRET is the principle behind many genetically encoded and synthetic biosensors. These biosensors are designed to undergo a conformational change upon binding to a specific analyte, leading to a change in FRET efficiency. For example, a biosensor for a particular metabolite might consist of a protein that changes its shape upon binding the metabolite, with this compound and an acceptor dye positioned to report on this change. Such biosensors are invaluable for real-time monitoring of analyte concentrations within living cells. frontiersin.org DNA molecular beacons, which utilize a hairpin structure that changes conformation upon binding to a target DNA sequence, also employ FRET for signal transduction, often using dye pairs like Cy3 and Cy5. mdpi.com

FRET Efficiency Quantification and Distance Determination

A key advantage of FRET is the ability to quantify the efficiency of energy transfer and, from this, calculate the distance between the donor and acceptor fluorophores. The FRET efficiency (E) is related to the distance (r) between the donor and acceptor by the Förster equation:

E = 1 / (1 + (r/R₀)⁶)

where R₀ is the Förster distance, the distance at which FRET efficiency is 50%. microscopyu.com The R₀ value is a characteristic of the specific FRET pair and depends on factors like the donor's quantum yield and the spectral overlap between the donor's emission and the acceptor's absorption. frontiersin.orgmdpi.com For the commonly used Cy3-Cy5 pair, the R₀ is typically around 5.4 nm. mdpi.com

The measurable distance range for FRET is generally considered to be between 0.5 and 1.5 times the R₀. frontiersin.org For distances significantly smaller than R₀, FRET efficiency approaches its maximum, while for distances much larger than R₀, the efficiency rapidly drops to zero. microscopyu.com

Several methods can be used to quantify FRET efficiency, including sensitized emission, acceptor photobleaching, and fluorescence lifetime imaging microscopy (FLIM). microscopyu.com In sensitized emission, the increase in acceptor fluorescence upon donor excitation is measured. Acceptor photobleaching involves measuring the increase in donor fluorescence after the acceptor has been destroyed by intense light. FLIM measures the decrease in the donor's fluorescence lifetime in the presence of the acceptor. microscopyu.com These quantitative measurements, enabled by bright and photostable dyes like this compound, provide precise distance information that is crucial for building accurate models of biomolecular structures and their dynamic changes. nih.gov

FRET ParameterDescriptionTypical Value/Range
FRET Efficiency (E) The fraction of energy transferred from the donor to the acceptor.0 to 1 (or 0% to 100%)
Förster Distance (R₀) The distance at which FRET efficiency is 50%. microscopyu.com~5.4 nm for Cy3-Cy5 pair mdpi.com
Effective Measurement Range The range of distances that can be reliably measured using FRET. frontiersin.org~0.5 R₀ to 1.5 R₀

Single-Molecule Fluorescence Spectroscopy and Imaging

The development of single-molecule fluorescence techniques has revolutionized our understanding of biological processes by allowing the observation of individual molecules, one at a time. This approach circumvents the ensemble averaging inherent in traditional biochemical assays, revealing hidden heterogeneities and transient intermediates that are otherwise obscured. aip.orgresearchgate.net this compound, due to its high brightness and photostability, is an excellent fluorescent probe for single-molecule studies. aip.orgnih.gov

High-Resolution Tracking of Individual Molecules

Single-particle tracking (SPT) allows researchers to follow the movement of individual molecules in real-time, providing insights into their diffusion dynamics, transport mechanisms, and interactions within complex environments like the cell. By labeling a molecule of interest with a bright and photostable fluorophore such as this compound, its trajectory can be recorded with high spatial and temporal resolution using sensitive microscopy techniques like Total Internal Reflection Fluorescence (TIRF) microscopy. nih.gov

This technique has been applied to track the movement of proteins on cell membranes, the diffusion of transcription factors within the nucleus, and the transport of viral particles during infection. The resulting trajectories can be analyzed to determine diffusion coefficients, identify different modes of motion (e.g., free diffusion, confined diffusion, or active transport), and map out interaction landscapes within the cell. The ability to control the on/off state of fluorescent labels has further enhanced the capabilities of single-molecule super-resolution microscopy, allowing for the imaging of individual molecules in crowded environments. nih.gov

Probing Molecular Dynamics and Heterogeneity at the Single-Molecule Level

Single-molecule fluorescence spectroscopy provides a unique window into the dynamic behavior and conformational heterogeneity of individual biomolecules. nih.govnih.gov By observing the fluorescence fluctuations of a single this compound molecule attached to a protein or nucleic acid, researchers can gain information about processes such as conformational changes, binding and unbinding events, and enzymatic reactions at the single-molecule level. sciengine.com

For example, single-molecule FRET (smFRET) experiments, where the FRET signal between a donor-acceptor pair on a single molecule is monitored over time, can reveal the dynamic transitions between different conformational states. elifesciences.orgjove.com This has been instrumental in understanding the folding pathways of proteins and RNA molecules, the catalytic cycles of enzymes, and the operation of molecular machines. uzh.ch

Furthermore, by analyzing a population of single molecules, it is possible to construct histograms of properties like FRET efficiency or fluorescence intensity, revealing the underlying distribution of molecular states. This allows for the quantification of heterogeneity within a population, which can be crucial for understanding complex biological phenomena where not all molecules behave identically. nih.gov The ability to probe these distributions, which are masked by ensemble averaging, is a key strength of single-molecule approaches and has provided profound insights into the stochastic nature of biological processes. aip.orgresearchgate.net

Single-Molecule TechniqueInformation Gained
Single-Particle Tracking (SPT) Molecular trajectories, diffusion coefficients, modes of motion, interaction mapping.
Single-Molecule FRET (smFRET) Conformational dynamics, folding pathways, enzymatic cycles, molecular machine operation.
Fluorescence Fluctuation Analysis Binding/unbinding kinetics, conformational changes, population heterogeneity.

Photoblinking and Blinking Suppression Strategies for Single-Molecule Analysis

The photophysics of cyanine dyes like Cy3 are complex and include processes like photoblinking, which is the reversible transition into non-fluorescent dark states. aip.orgresearchgate.net This blinking is a critical aspect of their use in single-molecule studies. researchgate.net The trans-cis isomerization of the polymethine chain in Cy3 is a known pathway that can lead to spectral shifting and photoblinking. aip.org

To mitigate photoblinking and enhance photostability for long-term single-molecule analysis, various strategies are employed. One common approach is the use of photostabilizing agents, often referred to as triplet state quenchers (TSQs). researchgate.net These agents, which can include compounds like β-mercaptoethanol (BME), cyclooctatetraene (B1213319) (COT), and Trolox, work by quenching the reactive triplet state of the fluorophore, thereby preventing entry into long-lived dark states or photobleaching pathways. researchgate.netacs.org For instance, the addition of Trolox can minimize photoblinking by suppressing the triplet state through an electron transfer mechanism. aip.org

Another strategy involves the direct conjugation of a photostabilizer to the fluorophore, creating a "self-healing" dye. acs.org This intramolecular approach ensures a high local concentration of the quencher, leading to more efficient de-excitation of the triplet state. acs.org For example, linking COT to Cy5 has been shown to shorten the triplet-state lifetime and increase photostability. acs.org While this specific example uses Cy5, the principle is applicable to other cyanine dyes like this compound.

The surrounding environment also plays a crucial role. For example, the presence of guanine (B1146940) in DNA can quench the fluorescence of some dyes through photoinduced electron transfer (PET), leading to redox blinking. acs.org

Super-Resolution Fluorescence Microscopy Techniques

This compound and related cyanine dyes are instrumental in various super-resolution microscopy techniques that overcome the diffraction limit of light. nih.govsigmaaldrich.com

Stimulated Emission Depletion (STED) Microscopy Applications

In STED microscopy, a donut-shaped depletion laser is used to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function and enhancing resolution. acs.orgsigmaaldrich.com The choice of fluorophore is critical for efficient STED imaging. Dyes like this compound, with their specific excitation and emission spectra, can be paired with appropriate STED lasers. sigmaaldrich.com For instance, a STED laser at 592 nm is often used for dyes in the orange-red spectrum. sigmaaldrich.com Gated STED (gSTED) further improves resolution and allows for the use of a wider range of dyes by time-gating the fluorescence detection. sigmaaldrich.com The photostability of the dye is a key factor, and higher labeling densities are often required to obtain high-quality STED images. sigmaaldrich.com

Localization Microscopy (PALM/STORM) Approaches

Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) are single-molecule localization microscopy (SMLM) techniques that rely on the stochastic activation and subsequent localization of individual fluorophores. nih.govmicroscopyu.com STORM often utilizes activator-reporter dye pairs. microscopyu.com A common pair is Cy3 and Cy5 (or Alexa Fluor 647), where the activator (Cy3) helps to switch the reporter (Cy5) back to a fluorescent state after it has entered a dark state. nih.govmicroscopyu.com The photoswitching properties of cyanine dyes are central to this process. nih.gov While this compound is a derivative of Cy3, its specific use as an activator in published STORM experiments is not explicitly detailed in the provided context. However, its spectral properties make it a potential candidate for such applications. medchemexpress.com Different activator-reporter combinations can be used for multicolor STORM imaging. nih.gov

Ground State Depletion (GSD) Microscopy and Related Techniques

Ground State Depletion (GSD) microscopy is another super-resolution technique that relies on shelving the fluorophore in a long-lived dark state, typically the triplet state, to reduce the number of simultaneously emitting molecules. acs.orgdiva-portal.org The principle is related to that of STED and SMLM. acs.org The blinking and photoswitching characteristics of cyanine dyes are essential for GSD and related methods. google.com

Fluorescence Lifetime Imaging Microscopy (FLIM) and Phasor Analysis for Microenvironment Sensing

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique that measures the fluorescence lifetime of a fluorophore at each pixel of an image, providing information about the local molecular environment. researchgate.netresearchgate.net The fluorescence lifetime is sensitive to factors such as viscosity, polarity, and the presence of quenchers. mit.eduresearchgate.net

Phasor analysis is a fit-free method for analyzing FLIM data. nih.govleica-microsystems.com It transforms the fluorescence decay data from each pixel into a single point (a phasor) on a 2D plot. leica-microsystems.com Different molecular species or environments give rise to distinct phasor positions, allowing for their separation and analysis. nih.govleica-microsystems.com

Sulfo-Cy3 has been used in FLIM studies to probe microenvironments. For example, its fluorescence lifetime can report on changes in microviscosity during protein aggregation. researchgate.net In one study, Sulfo-Cy3 carboxylic acid was used as a component in a mixture of dyes with known lifetimes to demonstrate the ability of phasor analysis to resolve multiple lifetime components within a single pixel. nih.gov The measured fluorescence lifetime of Sulfo-Cy3 in a phosphate (B84403) buffer was 0.2 ns. nih.gov

Table 1: Fluorescence Lifetime Data for Sulfo-Cy3 and Other Dyes

DyeFluorescence Lifetime (ns)
Dansyl acid11.8
Fluorescein (B123965)4.1
Eosin Y1.1
Sulfo-Cy30.2
Data from a study using phasor analysis to resolve dye mixtures in phosphate buffer pH 7.4. nih.gov

Fluorescence Anisotropy Spectroscopy for Rotational Dynamics and Molecular Rigidity

Fluorescence anisotropy measures the rotational mobility of a fluorophore. sogang.ac.kr When a fluorophore is excited with polarized light, the emitted light is also polarized. The degree of polarization, or anisotropy, depends on how much the fluorophore rotates during its excited-state lifetime. Restricted motion leads to higher anisotropy.

Time-resolved fluorescence anisotropy can provide detailed information about the rotational correlation times of a dye, which reflects its rotational freedom and the rigidity of its local environment. sogang.ac.kr Studies on Cy3 covalently linked to DNA have shown that the dye's rotational freedom is significantly hindered, as indicated by a long rotational correlation time. sogang.ac.kr The fluorescence anisotropy of Cy3 is sensitive to its microenvironment, and changes in anisotropy can be used to study biomolecular interactions and dynamics. sogang.ac.krscience.gov For instance, the rigidity of the environment around the dye can affect its isomerization rate and, consequently, its fluorescence quantum yield. science.gov

Table 2: Photophysical Properties of Cy3 Conjugated to DNA

SampleFluorescence Quantum Yield (relative to Cy3-5' ssDNA)Dominant Fluorescence Lifetime (ns)Rotational Correlation Time (ns)
Cy3-5' ssDNA1.02.02.5
Cy3-5' dsDNA0.42--
Data derived from studies on Cy3 attached to single-stranded (ssDNA) and double-stranded (dsDNA) DNA. sogang.ac.kr The quantum yield of Cy3-5' dsDNA is decreased by a factor of 2.4 compared to Cy3-5' ssDNA.

Advanced Cellular Imaging Techniques

The favorable spectral properties of Sulfo-Cy3 dyes make them well-suited for a range of advanced cellular imaging modalities designed to investigate complex biological systems. axispharm.com

This compound is particularly useful for live-cell imaging due to its high water solubility, which ensures it performs well in aqueous biological environments while maintaining cell viability. uq.edu.au Its bright and photostable fluorescence allows for the clear visualization and tracking of cellular components over time. chemimpex.com When conjugated to specific antibodies or ligands, this compound can be used to label and monitor the dynamics of subcellular structures, such as the plasma membrane, proteins, or nucleic acids within living cells. chemimpex.comuq.edu.au Super-resolution imaging techniques, which overcome the diffraction limit of light, benefit from the use of strong, photostable fluorescent probes like Cy3 derivatives to visualize cellular structures and processes with enhanced detail, such as microtubule dynamics and their interactions with the nuclear membrane. nih.gov

Total Internal Reflection Fluorescence (TIRF) microscopy is an imaging technique that selectively excites fluorophores in a very thin region (typically less than 100 nm) near the coverslip. This method is ideal for observing processes occurring at or near the cell surface with a high signal-to-noise ratio. The bright fluorescence of this compound makes it an excellent label for TIRF applications, enabling the study of surface-bound molecules, such as membrane proteins or DNA tethered to a surface, with single-molecule sensitivity. rsc.orgescholarship.org The experimental setup often involves passivated glass surfaces to which labeled biomolecules are attached for precise imaging. researchgate.net

In flow cytometry, Sulfo-Cy3 dyes provide strong and distinct signals, which are essential for the precise sorting and analysis of cell populations. axispharm.comaxispharm.com this compound can be conjugated to antibodies that target specific cell surface markers. As these labeled cells pass through the cytometer's laser, the dye emits a bright fluorescent signal, allowing for the identification, counting, and separation of specific cell subpopulations from a heterogeneous mixture. researchgate.net This capability is indispensable for applications like immunophenotyping and biomarker discovery, where accurate quantification and isolation of target cells are critical. The high fluorescence output and stability of the dye facilitate accurate detection, even of rare cell populations.

TechniqueApplication of this compoundKey Advantage
Live Cell Imaging Labeling and tracking of subcellular structures (e.g., plasma membrane, proteins). uq.edu.auHigh water solubility and photostability maintain cell viability and allow for prolonged observation. chemimpex.com
TIRF Microscopy Visualizing molecules and events at the cell surface with high signal-to-noise. rsc.orgBright fluorescence enables single-molecule detection in a limited focal plane. rsc.org
Flow Cytometry Identifying and sorting specific cell populations based on labeled surface markers. axispharm.comStrong, distinct signal allows for precise and high-purity cell separation and analysis. axispharm.comresearchgate.net

Development of this compound-Based Fluorescent Reporters in Bioanalytical Assays

The carboxylic acid group on this compound is a key functional feature, allowing it to be readily conjugated to primary amines on biomolecules like proteins, peptides, or nucleic acids to create fluorescent reporters. chemimpex.com These reporters are fundamental to a wide array of bioanalytical assays. For instance, they are extensively used in fluorescence microscopy and microarray assays to detect and quantify specific targets. chemimpex.comnih.gov

Sulfo-Cy3-labeled probes are also employed in assays that study molecular interactions, such as Fluorescence Resonance Energy Transfer (FRET). mdpi.com In FRET-based assays, Sulfo-Cy3 can act as either a donor or an acceptor fluorophore, allowing researchers to measure the proximity between two different labeled molecules and study binding events or conformational changes in real-time. google.com The development of biosensors for detecting analytes like nucleic acids or small molecules also benefits from the high sensitivity and specificity afforded by this dye. chemimpex.com

High-Throughput Screening Methodologies Employing this compound Probes

High-Throughput Screening (HTS) is a drug discovery process that involves the rapid, automated testing of large libraries of chemical or biological compounds against a specific target. sci-hub.sebio-rad.com Flow cytometry is a powerful tool in HTS, particularly for phenotypic screening, where the goal is to identify molecules that produce a desired change in a cell's characteristics. bio-rad.com

Given its utility in flow cytometry, this compound is a valuable tool for HTS campaigns. axispharm.combio-rad.com Probes functionalized with this dye can be used to label cells and quantify the effects of thousands of different compounds in a short period. The bright and stable signal of Sulfo-Cy3 is crucial for the automated, rapid, and reproducible data acquisition required in HTS workflows. bio-rad.com This enables the efficient screening of antibody clones or small molecules to identify lead candidates for therapeutic development. bio-rad.com

Development of Sulfo Cy3 Me Cooh Based Molecular Probes and Biosensors

Design Principles for Environment-Sensitive Fluorescent Probes

The design of environment-sensitive fluorescent probes based on Sulfo-Cy3(Me)COOH leverages the dye's sensitivity to its local microenvironment. mit.edursc.org Key principles guiding the design of these probes include modulating intramolecular charge transfer (ICT) and photoinduced electron transfer (PeT) processes, as well as exploiting changes in the dye's rotational freedom.

The fluorescence of cyanine (B1664457) dyes like Cy3 is significantly influenced by their environment. science.gov For instance, the quantum yield of Cy3 is known to increase in more rigid or viscous environments, a phenomenon attributed to the restriction of cis-trans isomerization of the polymethine chain. mit.eduscience.gov This property is a cornerstone in designing probes that report on changes in local viscosity.

Furthermore, the introduction of specific functional groups to the this compound core can induce sensitivity to polarity and pH. rsc.org For example, the incorporation of electron-donating or electron-withdrawing groups can tune the electronic properties of the fluorophore, making its absorption and emission spectra sensitive to the polarity of the surrounding solvent. rsc.org Similarly, attaching acidic or basic moieties can render the probe's fluorescence responsive to pH changes. researchgate.net

Table 1: Design Principles for Environment-Sensitive Probes

Principle Description Application
Viscosity Sensing Restriction of intramolecular rotation in viscous media leads to enhanced fluorescence quantum yield. mit.eduscience.gov Probing microviscosity in cellular compartments. researchgate.net
Polarity Sensing Introduction of solvatochromic groups results in shifts in emission spectra based on solvent polarity. rsc.org Mapping polarity gradients across cell membranes. uq.edu.au
pH Sensing Incorporation of ionizable groups leads to pH-dependent changes in fluorescence intensity or wavelength. researchgate.net Measuring pH in organelles like lysosomes. science.gov

Biosensors for Ion Detection and Small Molecule Sensing

The carboxylic acid group on this compound provides a convenient handle for conjugation to various recognition elements, enabling the creation of specific biosensors for ions and small molecules. lumiprobe.com By coupling the dye to a ligand with a high affinity for a particular ion or small molecule, the binding event can be translated into a detectable change in fluorescence.

For instance, a common strategy involves designing a probe where the binding of the target analyte alters the electronic environment of the this compound fluorophore, leading to a change in its fluorescence intensity or emission wavelength. This can be achieved through mechanisms such as PeT, where the analyte binding modulates the efficiency of electron transfer from a donor to the excited fluorophore.

Another approach is to utilize Förster Resonance Energy Transfer (FRET), where this compound can act as either a donor or an acceptor. nih.gov In a FRET-based biosensor, the binding of the analyte induces a conformational change in the sensor protein, altering the distance or orientation between the this compound and a FRET partner, thus changing the FRET efficiency and providing a ratiometric readout. nih.gov

Probes for pH, Viscosity, and Polarity Sensing in Biological Systems

The inherent sensitivity of the cyanine core to its environment makes this compound an excellent scaffold for developing probes to measure key physical parameters within living cells. mit.edursc.orgresearchgate.net

pH Sensing: By incorporating moieties that undergo protonation or deprotonation within physiological pH ranges, this compound can be converted into a pH-sensitive probe. researchgate.net The change in the protonation state of the appended group can influence the electronic structure of the dye, leading to a pH-dependent fluorescence response. researchgate.net This allows for the visualization of pH gradients in cellular compartments like endosomes and lysosomes. science.gov

Viscosity Sensing: The fluorescence quantum yield of Cy3 dyes is known to be highly dependent on the viscosity of their environment. mit.edu This is due to the suppression of non-radiative decay pathways involving torsional motion around the polymethine bridge in more viscous media. researchgate.net This property has been harnessed to create "molecular rotors" based on Sulfo-Cy3 that can map microviscosity changes within cells, providing insights into processes like protein aggregation. researchgate.net

Polarity Sensing: The emission spectrum of cyanine dyes can be sensitive to the polarity of their surroundings. rsc.org By strategically modifying the this compound structure, it is possible to create probes that exhibit a solvatochromic shift, where the emission maximum changes with the polarity of the environment. unistra.fr These probes are valuable for studying the properties of lipid membranes and other non-polar environments within the cell. uq.edu.au

Table 2: this compound-Based Probes for Environmental Sensing

Parameter Probe Design Strategy Output Signal
pH Conjugation to a pH-sensitive moiety. researchgate.net Change in fluorescence intensity or ratiometric shift. researchgate.net
Viscosity Exploiting the restriction of intramolecular rotation. researchgate.net Increase in fluorescence intensity/lifetime. researchgate.net
Polarity Introduction of solvatochromic functional groups. rsc.org Shift in emission wavelength. unistra.fr

Substrate-Based Probes for Enzyme Activity Profiling (e.g., Proteases)

This compound can be incorporated into substrate-based probes to monitor the activity of specific enzymes, such as proteases, in real-time. nih.gov A common design strategy involves quenching the fluorescence of this compound by a nearby quencher molecule. The fluorophore and quencher are linked by a peptide sequence that is a specific substrate for the target protease.

Upon cleavage of the peptide by the active enzyme, the fluorophore and quencher are separated, leading to a "turn-on" of fluorescence. nih.gov This approach provides a direct and sensitive measure of enzyme activity. The inherent brightness and photostability of Cy3 dyes are advantageous for these types of assays. nih.gov Modifications to the cyanine structure, such as sulfonation, improve water solubility and reduce non-specific binding, which is crucial for in vivo imaging applications. nih.gov

Reporter Constructs for Conformational Changes in Biomolecules

This compound is widely used as a reporter in FRET-based experiments to study conformational changes in biomolecules like proteins and nucleic acids. rsc.orgnih.gov By site-specifically labeling a biomolecule with this compound (as a donor or acceptor) and a suitable FRET partner, changes in the distance between the two labels can be monitored as a change in FRET efficiency. nih.gov

This technique has been instrumental in elucidating the dynamics of protein folding, receptor-ligand interactions, and the mechanics of molecular machines. The carboxylic acid functionality of this compound allows for its covalent attachment to specific sites on a protein or nucleic acid via standard bioconjugation chemistries. lumiprobe.com

Advanced Probe Design for Enhanced Signal-to-Noise Ratios

A key challenge in fluorescence imaging is achieving a high signal-to-noise ratio. Advanced probe designs incorporating this compound aim to maximize the fluorescence signal from the target while minimizing background fluorescence. Several strategies are employed to achieve this:

Fluorogenic Probes: These probes are designed to be non-fluorescent or weakly fluorescent until they interact with their target. rsc.org This can be achieved through mechanisms like enzyme-activated cleavage of a quenching group or environment-sensitive designs where fluorescence is "turned on" in a specific environment, such as the hydrophobic pocket of a protein. science.gov

Ratiometric Sensing: Ratiometric probes exhibit a shift in their emission or excitation spectrum upon binding to their target, rather than just a change in intensity. researchgate.net By taking the ratio of fluorescence at two different wavelengths, the measurement becomes independent of probe concentration, excitation intensity, and other experimental variables, leading to more robust and quantitative data. aip.org

Improving Photophysical Properties: Chemical modifications to the cyanine scaffold can enhance its intrinsic brightness and photostability. For example, incorporating rigidifying elements into the polymethine chain can increase the quantum yield of the dye. aip.org

Computational and Theoretical Investigations of Sulfo Cy3 Me Cooh

Quantum Chemical Calculations of Electronic Structure and Spectral Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating the electronic structure and predicting the spectral properties of cyanine (B1664457) dyes. mdpi.com These methods model the molecule's ground and excited states to understand its absorption and emission characteristics.

Detailed Research Findings: The electronic structure of a cyanine dye is dominated by its delocalized π-electron system along the polymethine chain, which connects two nitrogen-containing heterocycles. nih.gov DFT calculations are used to determine the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a primary determinant of the dye's long-wavelength absorption maximum (λ_max). For cyanine dyes, the electronic transition from the HOMO to the LUMO is typically a π-π* transition, which is responsible for their strong absorption of light. rsc.org

TD-DFT calculations are employed to compute the vertical excitation energies, which correspond to the experimental absorption maxima. mdpi.com However, accurately predicting these energies for cyanine dyes has been a known challenge for many standard computational functionals. rsc.org Studies have shown that while some functionals may overestimate the excitation energies, they are still valuable for correctly analyzing the nature of the electronic transitions and predicting trends upon structural modification. rsc.orgresearchgate.net Long-range corrected functionals, such as CAM-B3LYP, have been developed to provide more accurate results for systems with significant charge-transfer character, although discrepancies with experimental values can still exist. rsc.org

Table 1: Comparison of Theoretical Methods for Predicting Cyanine Dye Spectral Properties
Computational Method/FunctionalBasis Set ExampleKey Findings and Performance
TD-DFT / B3LYP6-31G(d,p)Commonly used but can overestimate excitation energies for cyanine dyes. Useful for analyzing trends. mdpi.com
TD-DFT / CAM-B3LYP6-311+G(2d,p)A long-range corrected functional designed to improve accuracy for delocalized systems, though significant overestimation can still occur. rsc.org
TD-DFT / PBEPBE6-31+G(d,p)Results using this functional have shown good agreement with experimental data for certain cyanine dyes. researchgate.net
Semiempirical / ZINDON/AA less computationally expensive method used for calculating electronic transition characteristics, often in conjunction with DFT-optimized geometries. researchgate.net

Molecular Dynamics Simulations of Dye-Biomolecule Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical basis of structure and function in biological macromolecules. nih.gov For Sulfo-Cy3(Me)COOH, MD simulations provide atomic-level detail on its interactions with biomolecules such as proteins and nucleic acids, revealing how the local environment influences the dye's behavior. uni-duesseldorf.de

Detailed Research Findings: When this compound is conjugated to a biomolecule, its photophysical properties can be significantly altered. MD simulations can model the dye's conformational dynamics, its orientation relative to the biomolecule, and the specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) it forms with nearby residues or bases. uni-duesseldorf.desogang.ac.kr These simulations have shown that the dye's linker can allow for considerable rotational freedom, but this movement can be constrained by interactions with the biomolecule surface. sogang.ac.kr For instance, when Cy3 is attached to single-stranded DNA, it can exhibit strong interactions that restrict its motion, leading to higher fluorescence quantum yields compared to when it is attached to double-stranded DNA where it may be more exposed to the solvent. sogang.ac.kr In proteins, simulations combined with accessible volume (AV) calculations can identify how the dye is trapped by charged amino acids and how protein dynamics affect the dye's properties. uni-duesseldorf.de

Table 2: Insights from MD Simulations of Dye-Biomolecule Systems
BiomoleculeKey Interaction Insights from MD SimulationsImpact on Dye Properties
DNA (Single-Stranded)Dye can form close, stabilizing interactions with the nucleic acid bases, restricting conformational freedom. sogang.ac.krIncreased fluorescence quantum yield and lifetime due to suppression of non-radiative decay pathways. sogang.ac.kr
DNA (Double-Stranded)Dye is often more solvent-exposed or resides in a groove, leading to greater flexibility. sogang.ac.krLower fluorescence quantum yield compared to ssDNA conjugates. sogang.ac.kr
ProteinsSimulations reveal specific binding pockets and interactions with amino acid residues (e.g., trapping by charged residues). uni-duesseldorf.deThe local protein environment dictates the dye's photophysics, with the potential for both fluorescence enhancement and quenching. uni-duesseldorf.deresearchgate.net

Prediction of Photophysical Parameters and Optimization of Dye Design

A key application of computational chemistry is the in silico design and optimization of fluorescent dyes. rsc.orgcam.ac.uk By predicting how structural modifications will affect photophysical parameters, researchers can rationally engineer molecules like this compound to have superior brightness, photostability, and specific spectral properties for advanced applications.

Detailed Research Findings: Computational models can predict the impact of various structural changes. Elongating the polymethine chain between the two heterocycles is known to cause a bathochromic (red) shift in both absorption and emission spectra, a trend that is well-reproduced by theoretical calculations. researchgate.net Another strategy is the introduction of fluorine atoms into the dye structure. Computational studies on fluorinated analogues of unsymmetrical cyanine dyes have shown that fluorine substitution can increase the activation energy barrier for the twisting motion around the methine bridge, which is a primary pathway for non-radiative decay. nih.gov This higher energy barrier correlates with a predicted and experimentally observed increase in the fluorescence quantum yield. nih.gov Furthermore, computational design can explore the addition of different functional groups, such as the sulfonic acid groups in Sulfo-Cy3, to improve water solubility and reduce aggregation, which can otherwise lead to self-quenching. nih.govplos.org

Table 3: Computational Optimization Strategies for Cyanine Dyes
Structural ModificationPredicted Effect on Photophysical ParametersOptimization Goal
Elongate Polymethine ChainRed-shift in absorption and emission wavelengths (~100 nm per vinyl group). researchgate.netTune emission to near-infrared (NIR) region for deep-tissue imaging.
Introduce Ring Constraints (e.g., Cy3B)Increases barrier to photoisomerization, leading to a higher fluorescence quantum yield. aip.orgIncrease brightness and photostability.
FluorinationIncreases the activation energy for non-radiative decay via twisting. nih.govEnhance fluorescence quantum yield.
Add Sulfonate GroupsImproves water solubility and reduces aggregation. nih.govImprove performance in aqueous biological buffers and reduce non-specific binding.

Modeling of Energy Transfer and Quenching Mechanisms

The fluorescence efficiency of this compound is determined by the competition between radiative decay (fluorescence) and various non-radiative decay pathways, including energy transfer and quenching. acs.org Computational modeling is essential for understanding and quantifying these complex processes.

Detailed Research Findings: The dominant intrinsic quenching mechanism for many cyanine dyes is photoisomerization, a process involving twisting around the polymethine chain in the excited state. sogang.ac.kr Potential energy surface calculations using TD-DFT can model this process, showing that as the molecule twists, it can reach a "twisted intramolecular charge transfer" (TICT) state or a conical intersection with the ground state, providing a rapid, non-radiative pathway for the excited state to decay. mdpi.comnih.gov The energy barrier to this twisting motion, which can be calculated computationally, is a key factor determining the dye's fluorescence quantum yield. nih.gov

Computational models are also used to investigate extrinsic quenching mechanisms. This includes Photoinduced Electron Transfer (PET), where an electron is transferred from a nearby donor molecule (like the DNA base guanine (B1146940) or certain amino acids) to the excited dye, quenching its fluorescence. acs.org Another important process is Förster Resonance Energy Transfer (FRET), the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. acs.org The efficiency of FRET depends on the spectral overlap between the donor's emission and the acceptor's absorption, which can be predicted using calculated spectra. nju.edu.cn Finally, models can help understand self-quenching, which occurs when dye molecules aggregate or are conjugated in close proximity on a biomolecule, leading to the formation of non-fluorescent dimers or aggregates. nih.govresearchgate.net

Comparative Academic Analysis with Other Fluorescent Probes

Comparison with Other Cyanine (B1664457) Dyes (e.g., Cy3B, Sulfo-Cy3.5, Cy5, Cy7)

Spectral Properties and Photostability Performance in Research Contexts

Sulfo-Cy3(Me)COOH is a derivative of the cyanine dye Cy3, characterized by its orange fluorescence with an excitation maximum around 554 nm and an emission maximum at approximately 568 nm. medchemexpress.commedchemexpress.com The "Sulfo" prefix indicates the presence of sulfonate groups, which enhance its water solubility, a crucial feature for biological applications. microscopemaster.com The "(Me)" designation in its name suggests the presence of a methyl group, which can influence the dye's photophysical properties.

In comparison to other cyanine dyes, this compound occupies a specific spectral niche.

Cy3B: This dye is an improved version of Cy3, engineered for significantly higher fluorescence quantum yield and enhanced photostability. medchemexpress.comaip.org By incorporating a rigidized backbone, Cy3B minimizes photoisomerization, a common pathway for photobleaching in cyanine dyes, resulting in a fourfold increase in quantum yield compared to the standard Cy3. aip.org This makes Cy3B a superior choice for demanding applications like single-molecule imaging where prolonged observation times are necessary. nih.gov

Sulfo-Cy3.5: This dye exhibits a spectral shift towards longer wavelengths compared to Sulfo-Cy3, with an absorption maximum around 581 nm and an emission maximum at approximately 596 nm. axispharm.com This red-shift can be advantageous in reducing background fluorescence from cellular components. Sulfo-Cy3.5 is also noted for its high quantum yield and excellent photostability, making it a versatile reagent for various labeling and imaging techniques. axispharm.com

Cy5: As a longer-wavelength cyanine dye, Cy5 has an absorption maximum around 646-650 nm and an emission maximum in the far-red region at about 662-666 nm. aip.orgresearchgate.net This spectral region is beneficial for in vivo imaging due to deeper tissue penetration of light and reduced autofluorescence. nih.gov However, Cy5 is known to be less photostable than Cy3 and its variants. aip.org The addition of sulfonate groups to create Sulfo-Cy5 improves its water solubility and can reduce aggregation-induced quenching. researchgate.net

Cy7: This near-infrared (NIR) dye has excitation and emission maxima typically above 700 nm, making it ideal for deep-tissue imaging applications. aip.orgnih.gov While offering the advantage of minimal background fluorescence, Cy7 generally has a lower quantum yield and can be less stable than shorter-wavelength cyanine dyes. aip.orgnih.gov

The photostability of these dyes is a critical parameter. Cyanine dyes, in general, are susceptible to photobleaching, which limits their utility in long-term imaging experiments. aip.org The development of sterically shielded and structurally rigidified cyanine dyes, such as certain Cy7 derivatives, represents an effort to overcome these limitations by preventing self-aggregation and chemical degradation. nih.govresearchgate.net

Table 1: Comparative Spectral Properties of Selected Cyanine Dyes

Dye Excitation Max (nm) Emission Max (nm) Key Features
This compound ~554 medchemexpress.commedchemexpress.com ~568 medchemexpress.commedchemexpress.com Good water solubility, orange fluorescence.
Cy3B ~558 medchemexpress.com ~572 medchemexpress.com High quantum yield and photostability due to rigid structure. medchemexpress.comaip.org
Sulfo-Cy3.5 ~581 axispharm.com ~596 axispharm.com Red-shifted spectrum compared to Cy3, high quantum yield. axispharm.com
Cy5 ~646-650 aip.orgresearchgate.net ~662-666 aip.orgresearchgate.net Far-red emission, suitable for in vivo imaging, but less photostable. aip.orgnih.gov
Cy7 >700 aip.orgnih.gov >700 aip.orgnih.gov Near-infrared fluorescence for deep-tissue imaging. aip.orgnih.gov

Bioconjugation Efficiency and Specificity Profiles

The carboxylic acid group on this compound allows for its covalent attachment to primary amines on biomolecules like proteins and antibodies through the formation of an active ester, typically an N-hydroxysuccinimide (NHS) ester. This is a common and well-established method for bioconjugation. nih.gov The presence of sulfonate groups enhances the water solubility of the dye, which is advantageous for labeling proteins that may be sensitive to organic co-solvents often required for non-sulfonated dyes. microscopemaster.comlumiprobe.com

The efficiency and specificity of bioconjugation are critical for obtaining well-defined and functional fluorescently labeled probes.

Cyanine Dyes in General: Most commercially available cyanine dyes, including the Cy series, are offered with a variety of reactive groups (e.g., NHS esters, maleimides, azides, alkynes) to target different functional groups on biomolecules. nih.govlumiprobe.com This allows for a degree of control over the labeling site and stoichiometry.

Sulfo-Cyanine Dyes: The enhanced water solubility of sulfo-cyanine dyes like this compound, Sulfo-Cy3.5, and Sulfo-Cy5 facilitates conjugation reactions in aqueous buffers, which is often milder for proteins and can lead to higher labeling efficiencies with sensitive biomolecules. microscopemaster.comaxispharm.com The negative charges from the sulfonate groups can also reduce the tendency of the dye-labeled proteins to aggregate. researchgate.net

Specificity: The specificity of labeling is primarily determined by the reactive group on the dye and the availability of the target functional group on the biomolecule. For instance, NHS esters react with primary amines, while maleimides react with thiols. By controlling the pH of the reaction and the stoichiometry of the dye to the biomolecule, a degree of specificity can be achieved. For site-specific labeling, more advanced techniques like incorporating unnatural amino acids with unique reactive handles are employed. acs.org

Recent advancements in cyanine dye synthesis have focused on creating monofunctional dyes to avoid cross-linking and to allow for more controlled bioconjugation. nih.gov Furthermore, the development of sterically shielded cyanine dyes aims to reduce non-specific binding and aggregation, which can be a problem with some cyanine dyes, particularly the longer-wavelength ones like Cy7. nih.govresearchgate.net

Performance in FRET and Single-Molecule Applications

This compound and its spectral counterparts are workhorses in Förster Resonance Energy Transfer (FRET) and single-molecule fluorescence spectroscopy.

FRET: The Cy3/Cy5 pair is one of the most widely used FRET pairs for studying conformational changes and interactions of biomolecules. nih.govnih.gov this compound, with its spectral properties similar to Cy3, can serve as an excellent FRET donor for acceptors like Cy5. The efficiency of FRET is highly dependent on the distance and orientation between the donor and acceptor fluorophores. Studies have shown that cyanine dyes like Cy3 and Cy5 can stack on the ends of DNA helices, which influences their orientation and, consequently, the FRET efficiency. nih.gov The choice of FRET pair can be extended to other combinations, such as Cy3/Cy5.5 or even three-color FRET using Cy3/Cy5/Cy7, although the latter can be challenging due to the lower photostability of Cy7. nih.gov

Single-Molecule Studies: In single-molecule applications, the photostability and brightness of the fluorophore are paramount. While standard Cy3 and Cy5 are widely used, their susceptibility to blinking and photobleaching can be a limitation. aip.org Cy3B, with its enhanced photostability, is often preferred for these demanding experiments. aip.org The ability to photoswitch some cyanine dyes, like Cy5, between a fluorescent and a dark state has been exploited in super-resolution microscopy techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy). nih.gov This property allows for the localization of individual molecules with high precision.

Comparison with Non-Cyanine Fluorophores (e.g., Fluorescein (B123965), Rhodamine, Alexa Fluor, ATTO Dyes)

Advantages and Limitations for Specific Academic Applications

While cyanine dyes are versatile, a range of non-cyanine fluorophores offers distinct advantages for specific applications.

Fluorescein and Rhodamine: These are classic xanthene dyes. Fluorescein is known for its high quantum yield but is pH-sensitive and photobleaches relatively quickly. microscopemaster.comacs.org Rhodamines are generally more photostable than fluorescein and less pH-sensitive. microscopemaster.com However, both classes of dyes have broader absorption and emission spectra compared to cyanine dyes, which can be a disadvantage in multiplexing experiments. aip.org

Alexa Fluor Dyes: This series of dyes was developed to overcome some of the limitations of traditional fluorophores. They are generally characterized by high brightness, excellent photostability, and pH insensitivity. acs.org For example, Alexa Fluor 555 is spectrally similar to Cy3 but often exhibits superior performance in terms of brightness and photostability. researchgate.net Similarly, Alexa Fluor 647 is a common replacement for Cy5 due to its better photostability. aip.org The improved properties of Alexa Fluor dyes are often attributed to the addition of sulfonate groups, which enhance water solubility and reduce aggregation. aip.orgresearchgate.net

ATTO Dyes: This family of dyes is known for its exceptional photostability and high fluorescence quantum yields. aip.org ATTO dyes are often used in demanding applications like single-molecule detection and super-resolution microscopy. For instance, ATTO647N is recognized as one of the most photostable red-emitting fluorophores. aip.org

Table 2: General Comparison of Fluorophore Families

Fluorophore Family Advantages Limitations
Cyanine Dyes (e.g., Sulfo-Cy3) Narrow spectra, high extinction coefficients, good for FRET. aip.org Moderate photostability, can be prone to photoisomerization. aip.org
Fluorescein High quantum yield. microscopemaster.com pH sensitive, rapid photobleaching. microscopemaster.com
Rhodamine More photostable than fluorescein, less pH sensitive. microscopemaster.com Broader spectra than cyanines. aip.org
Alexa Fluor Dyes High brightness, excellent photostability, pH insensitive. acs.org Higher cost compared to traditional dyes. researchgate.net
ATTO Dyes Exceptional photostability, high quantum yields. aip.org Can be more expensive.

Orthogonal Labeling Strategies

Orthogonal labeling refers to the selective labeling of multiple biomolecules in the same sample with different fluorescent probes without cross-reactivity. nih.gov This is crucial for studying complex biological systems.

Combining Different Dye Classes: Orthogonal labeling can be achieved by using dyes with different reactive groups that target distinct functional groups on biomolecules. For example, an amine-reactive dye like a this compound NHS ester could be used to label lysine (B10760008) residues on one protein, while a thiol-reactive maleimide (B117702) derivative of a different fluorophore, such as an ATTO dye, could be used to label a cysteine residue on another protein.

Bioorthogonal Chemistry: A more advanced strategy involves the use of bioorthogonal reactions, which are chemical reactions that can occur in living systems without interfering with native biochemical processes. rhhz.net This often involves introducing a unique chemical handle, such as an azide (B81097) or an alkyne, into a biomolecule through genetic or metabolic engineering. acs.org This handle can then be specifically targeted by a fluorescent probe carrying the complementary reactive group (e.g., a cyclooctyne (B158145) for an azide in a "click chemistry" reaction). This approach offers very high specificity. Cyanine dyes, including derivatives of Cy3, Cy5, and Cy7, are frequently modified with bioorthogonal reactive groups for this purpose. nih.govrhhz.net For instance, a tetrazine-modified cyanine dye can react with a trans-cyclooctene-labeled biomolecule in a highly specific and rapid inverse-electron-demand Diels-Alder reaction. researchgate.net

The development of multiple, mutually orthogonal labeling strategies is an active area of research, aiming to enable the simultaneous visualization of an increasing number of different molecular species within a single cell. nih.govbiorxiv.org

Development of Multiplexed Probing Systems Utilizing this compound

The unique photophysical characteristics of this compound, a sulfonated derivative of the cyanine dye Cy3, make it an exceptionally valuable component in the development of multiplexed probing systems. lumiprobe.com Multiplexing allows for the simultaneous detection and analysis of multiple targets within a single sample, a critical capability in complex biological studies. researchgate.netgoogle.com The suitability of this compound for such systems stems from its distinct absorption and emission spectra, high quantum yield, exceptional photostability, and, crucially, the enhanced hydrophilicity conferred by its sulfonate groups. lumiprobe.comfrontiersin.org This water solubility minimizes the need for organic solvents, reduces non-specific binding and aggregation, and improves the signal-to-noise ratio in aqueous biological environments. aatbio.comnih.govaip.org

The tunable nature of cyanine dyes allows them to be used as integral parts of sophisticated detection methodologies like Förster Resonance Energy Transfer (FRET). researchgate.netfrontiersin.org FRET is a mechanism describing energy transfer between two light-sensitive molecules (a donor and an acceptor) and is highly sensitive to the distance between them, typically in the 1-10 nm range. aip.org In multiplexed FRET systems, this compound can act as either a donor or an acceptor when paired with other fluorophores, enabling the simultaneous tracking of several molecular interactions.

A notable research example demonstrated a novel multiplex assay model built on polymer microspheres encoded with quantum dots (QDs). semanticscholar.org In this system, the QDs served as the energy donors. The system's multiplexing capability was achieved by using two different cyanine dyes, Cy3 and Cy5, as acceptors. semanticscholar.org The energy transfer from the QDs to the cyanine dyes could be measured, and because Cy3 and Cy5 have different emission wavelengths, their signals could be distinguished spectrally. semanticscholar.org Furthermore, the system allowed for multiplexing by photoluminescence lifetimes, as the FRET-induced dye luminescence exhibited different decay times. semanticscholar.org This dual-mode multiplexing (by wavelength and lifetime) significantly increases the analytical capacity of the sensor platform. semanticscholar.org

Research has also focused on improving the sensitivity and efficiency of immunofluorescent staining through multiplexed systems incorporating Sulfo-Cy3. One study directly compared the performance of Sulfo-Cy3 azide with Cy3 azide and BODIPY-FL azide in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction for detecting incorporated 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) in cells. nih.gov The results clearly showed that Sulfo-Cy3 azide provided a significantly higher signal-to-noise ratio compared to the other dyes. nih.gov The study further demonstrated a multiplexed detection strategy comparing a tyramide signal amplification (TSA/CARD) method with the CuAAC-mediated detection. By using a Sulfo-Cy3 tyramide derivative in the TSA/CARD method and Sulfo-Cy3 azide in the click chemistry approach to detect the same target, researchers found that the CuAAC method produced significantly less background staining. nih.gov This highlights the utility of Sulfo-Cy3 derivatives in developing cleaner, more sensitive multiplexed detection protocols.

The following table summarizes research findings on multiplexed systems that utilize Cy3 derivatives, demonstrating the versatility of this fluorophore class in advanced probing applications.

System TypeKey ComponentsApplicationKey FindingsReference
FRET-based Multiplex Sensor Donor: AgInS2/ZnS Quantum Dots (QDs)Acceptors: Cy3 and Cy5Multiplex analysis on polymer microspheresThe system enables multiplexing by both wavelength and photoluminescence lifetime. FRET from QDs to the spectrally distinct Cy3 and Cy5 dyes allows for simultaneous detection. semanticscholar.org
Multiplexed In Situ Detection Fluorophores: Sulfo-Cy3 azide, Cy3 azide, BODIPY-FL azideDetection Chemistry: CuAAC (Click Chemistry)Comparison of fluorophores for EdU detection in cellsSulfo-Cy3 azide provides a significantly higher signal-to-noise ratio compared to the other fluorescent azides. nih.gov
Comparative Multiplexed Staining Detection Systems: TSA/CARD vs. CuAACFluorophore: Sulfo-Cy3 (as tyramide and azide derivatives)Detection of NeuN protein in embryonic mouse brain sectionsThe CuAAC-mediated detection with Sulfo-Cy3 azide produces significantly less background staining than the TSA/CARD reaction with Sulfo-Cy3 tyramide. nih.gov

Q & A

Q. What are the key physicochemical properties of Sulfo-Cy3(Me)COOH that influence its performance in aqueous biological systems?

this compound exhibits high water solubility (>360 g/L in DMSO/DMF) due to its sulfonate groups and carboxylic acid moiety, enabling stable dispersion in aqueous buffers without organic cosolvents . Its excitation/emission maxima at 555/580 nm make it suitable for orange-red fluorescence imaging. Stability is pH-dependent: the carboxylic acid group (pKa ~4.5) requires neutral-to-alkaline conditions for optimal reactivity, while the dye itself maintains fluorescence integrity across pH 4–9 . Researchers must account for these properties when designing buffer systems to avoid precipitation or fluorescence quenching.

Q. How does the carboxylic acid functional group in this compound facilitate conjugation to biomolecules?

The carboxylic acid group enables covalent coupling to amine-containing biomolecules (e.g., proteins, antibodies) via carbodiimide chemistry (e.g., EDC/NHS). Key steps include:

  • Activating the carboxylic acid at pH 4.5–5.5 using EDC to form an unstable O-acylisourea intermediate.
  • Stabilizing the intermediate with NHS or sulfo-NHS to create an amine-reactive ester.
  • Reacting the ester with target biomolecules at pH 7.0–9.0 to form stable amide bonds .
    Optimization requires molar ratio adjustments (dye:biomolecule = 5–20:1) and post-conjugation purification via dialysis or size-exclusion chromatography to remove unreacted dye.

Q. What are the primary applications of this compound in fluorescence microscopy and flow cytometry?

The dye is widely used for:

  • Cellular membrane labeling : Its hydrophilicity minimizes membrane penetration, enabling selective extracellular staining .
  • Protein tracking : Conjugation to antibodies allows real-time visualization of protein localization via time-lapse microscopy .
  • FRET-based assays : As a donor/acceptor pair with Cy5 or Alexa Fluor 647, it measures molecular interactions in live-cell imaging .
    For flow cytometry, researchers must titrate dye-to-antibody ratios to balance signal intensity and background noise .

Advanced Research Questions

Q. How can Förster resonance energy transfer (FRET) efficiency be quantified using this compound in protein interaction studies?

FRET efficiency (E) is calculated using: E=1FDAFDE = 1 - \frac{F_{DA}}{F_D}

where FDAF_{DA} is donor (Sulfo-Cy3) fluorescence in the presence of an acceptor, and FDF_D is donor fluorescence alone. Key experimental controls include:

  • Acceptor photobleaching to validate energy transfer.
  • Correction for spectral crosstalk and direct acceptor excitation .
    Researchers should use fluorescence lifetime imaging microscopy (FLIM) to measure donor lifetime reduction, as this method is less sensitive to concentration artifacts than intensity-based measurements .

Q. How can researchers optimize reaction conditions for this compound conjugation to amine-containing biomolecules while minimizing aggregation?

Aggregation arises from hydrophobic interactions between dye molecules. Mitigation strategies include:

  • Buffer optimization : Use 50–100 mM phosphate (pH 8.0) or borate (pH 8.5) buffers with 150 mM NaCl to reduce electrostatic repulsion .
  • Controlled stoichiometry : Limit dye-to-protein molar ratios to ≤10:1 to prevent over-labeling.
  • Additives : Include 5–10% glycerol or 0.01% Tween-20 to disrupt hydrophobic clustering .
    Post-conjugation, analyze aggregation via dynamic light scattering (DLS) or size-exclusion chromatography .

Q. What methodological considerations are critical when comparing this compound’s photostability to other cyanine dyes (e.g., Cy3, Alexa Fluor 555)?

Standardize imaging parameters:

  • Illumination intensity : Use identical laser power and exposure times.
  • Oxygen scavenging systems : Include 10 mM cysteamine or commercial antifade reagents to reduce photobleaching .
    Quantify photostability by measuring fluorescence decay over time (e.g., t1/2t_{1/2}) under continuous illumination. This compound typically exhibits 20–30% greater stability than non-sulfonated Cy3 derivatives due to reduced reactive oxygen species (ROS) generation .

Q. What systematic approaches can resolve contradictions in fluorescence intensity data across experimental batches?

Contradictions often stem from:

  • Dye lot variability : Validate each batch via absorbance spectroscopy (ε = 150,000 M⁻¹cm⁻¹ at 555 nm) .
  • Environmental factors : Control temperature (4°C during conjugation) and light exposure during storage.
  • Instrument calibration : Use standardized fluorescent beads to normalize detector sensitivity .
    Replicate experiments across multiple batches and report inter-batch variability in publications to enhance reproducibility .

Q. How can researchers validate the specificity of this compound labeling in complex biological samples (e.g., serum-containing media)?

Employ three validation tiers:

Competitive inhibition : Pre-incubate samples with excess unlabeled target to block binding sites.

Negative controls : Use knockout cell lines or isotype-matched antibodies.

Cross-reactivity checks : Test against structurally similar off-target biomolecules .
For serum-containing media, pre-clear samples with protein A/G beads to reduce nonspecific binding .

Q. Methodological Resources

  • Conjugation protocols : Reference buffer recipes and molar ratio guidelines from peer-reviewed studies using sulfonated cyanine dyes .
  • Fluorescence quantification : Use open-source tools like ImageJ plugins (e.g., FRET Analyzer) for standardized analysis .
  • Data validation : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess experimental design rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.